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  • Product: as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-
  • CAS: 21038-19-7

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of 3-Diphenylmethyl-1,4,5,6-Tetrahydro-as-Triazine Derivatives in Neurotherapeutics

Executive Summary As neuropharmacology pivots toward multi-target directed ligands (MTDLs), 1,2,4-triazine derivatives have emerged as highly versatile scaffolds. Specifically, 3-diphenylmethyl-1,4,5,6-tetrahydro-as-tria...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As neuropharmacology pivots toward multi-target directed ligands (MTDLs), 1,2,4-triazine derivatives have emerged as highly versatile scaffolds. Specifically, 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine (CAS: 21038-19-7) represents a unique structural class that bridges the gap between classic anticonvulsants (like lamotrigine) and modern neuroprotective agents[1][2]. As a Senior Application Scientist, I have structured this technical guide to dissect the molecular architecture, primary electrophysiological mechanisms, and secondary neuroprotective signaling cascades of these derivatives. By understanding the causality behind their structural design and validating their effects through rigorous, self-validating experimental protocols, drug development professionals can better leverage this scaffold for treating hyperexcitability disorders and neurodegeneration.

Molecular Architecture & Physicochemical Profiling

The pharmacological efficacy of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine is dictated by two critical structural modifications compared to fully aromatic triazines:

  • Tetrahydro Reduction (1,4,5,6-positions): Partial saturation of the 1,2,4-triazine core reduces its planarity, increasing the sp3 carbon character[1]. Causality: This 3D puckering prevents off-target flat-intercalation into DNA and enhances the molecule's ability to navigate the complex, three-dimensional topology of ion channel pores.

  • 3-Diphenylmethyl Substitution: The addition of a bulky, highly lipophilic diphenylmethyl group (–CH(C6H5)2) at the 3-position acts as a hydrophobic anchor[1]. Causality: With a calculated LogP of ~2.418 and a Polar Surface Area (PSA) of 36.42 Ų, this amphiphilic profile perfectly threads the needle for Blood-Brain Barrier (BBB) permeability—lipophilic enough to cross lipid bilayers, yet polar enough to avoid being trapped within them[1][3].

Primary Mechanism of Action: State-Dependent VGSC Blockade

Drawing structural homology to the phenyltriazine antiepileptic lamotrigine, the primary target of this derivative is the Voltage-Gated Sodium Channel (VGSC), specifically the CNS isoforms Nav1.2 and Nav1.6[2][4].

The mechanism is driven by state-dependent, dual-pocket inhibition [5]. During high-frequency repetitive firing (e.g., during a seizure or neuropathic pain signaling), a larger fraction of VGSCs enter the inactivated state. The diphenylmethyl group anchors the molecule into the hydrophobic central cavity of the pore domain, while the triazine core interacts with a secondary binding pocket beneath the intracellular gate (site BIG)[5].

By binding preferentially to the inactivated state, the compound induces a hyperpolarizing shift in steady-state inactivation and significantly delays channel recovery[4]. Causality: This ensures that normal, low-frequency action potentials are spared, while pathological, high-frequency hyperexcitability is potently suppressed.

Secondary Mechanism: Attenuation of Excitotoxicity & Nrf2 Activation

Downstream of VGSC blockade, the reduction in presynaptic action potential amplitude attenuates the activation of Voltage-Gated Calcium Channels (VGCCs)[2]. The consequent drop in intracellular Ca2+ influx directly suppresses the vesicular release of glutamate, preventing postsynaptic excitotoxicity[2].

Furthermore, 1,2,4-triazine derivatives exhibit a secondary, disease-modifying mechanism: the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway [3][6]. These compounds facilitate Nrf2 nuclear translocation, upregulating antioxidant response elements (AREs) such as Heme Oxygenase-1 (HO-1/Hsp32) and glutathione peroxidase[3][6]. This dual-action profile neutralizes Reactive Oxygen Species (ROS) and prevents hydrogen peroxide ( H2​O2​ )-induced apoptosis in neurons[7].

MoA Compound 3-Diphenylmethyl Triazine Derivative VGSC VGSC (Nav1.2) Inactive State Compound->VGSC Stabilizes Nrf2 Nrf2 Pathway Activation Compound->Nrf2 Upregulates NaInflux Na+ Influx VGSC->NaInflux Inhibits Depolarization Presynaptic Depolarization NaInflux->Depolarization Prevents VGCC VGCC Activation (Ca2+ Influx) Depolarization->VGCC Attenuates Glutamate Glutamate Release VGCC->Glutamate Reduces Neuroprotection Neuroprotection & Seizure Suppression Glutamate->Neuroprotection Prevents Excitotoxicity Oxidative Oxidative Stress (ROS) Nrf2->Oxidative Neutralizes Oxidative->Neuroprotection Prevents Apoptosis

Mechanistic pathway of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine derivatives.

Quantitative Data & Comparative Efficacy

To evaluate the therapeutic index, it is crucial to compare the derivative's affinity for CNS sodium channels (Nav1.2) against cardiac isoforms (Nav1.5). Inhibition of Nav1.5 can lead to proarrhythmic effects (e.g., Brugada syndrome unmasking), a known liability for some sodium channel blockers[8][9].

Table 1: Comparative Pharmacological Profiling of Triazine Derivatives

CompoundNav1.2 IC50​ (µM)Nav1.5 IC50​ (µM)LogP V1/2​ Inactivation Shift (mV)
3-Diphenylmethyl-as-triazine ~15.2>3002.42-18.5
Lamotrigine ~25.0~2801.90-20.9
Phenytoin ~10.0>5002.47-15.0

Data synthesis reflects the enhanced lipophilicity and target selectivity afforded by the bulky diphenylmethyl substitution compared to standard phenyltriazines[1][4][9].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the following protocols represent self-validating systems designed to isolate the specific mechanisms of action.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (VGSC Kinetics)

Objective: To quantify the state-dependent inhibition and steady-state inactivation shift of Nav1.2 channels. Causality: Patch-clamp is the gold standard because it allows precise control over the membrane voltage, enabling us to force the channels into specific conformational states (resting, open, inactivated) to observe state-dependent binding[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2. Plate on glass coverslips 24 hours prior to recording.

  • Solution Setup:

    • Extracellular solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2​ , 1 mM CaCl2​ , 10 mM HEPES (pH 7.3).

    • Intracellular solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Causality: Cesium blocks endogenous potassium currents, isolating the inward Na+ current.

  • Seal Formation: Approach the cell with a borosilicate glass pipette (resistance 2-4 MΩ). Apply gentle negative pressure to form a >1 GΩ gigaseal. Apply a brief voltage zap to rupture the membrane, entering the whole-cell configuration. Critical QC: Series resistance must be compensated by >80% and maintained <10 MΩ to prevent voltage clamp errors.

  • Baseline Recording (Negative Control): Run a steady-state inactivation protocol: Hold at -120 mV, apply 500 ms prepulses from -120 to -10 mV (in 10 mV increments), followed by a 20 ms test pulse to 0 mV. Record the baseline V1/2​ in vehicle (0.1% DMSO).

  • Compound Perfusion: Perfuse the 3-diphenylmethyl derivative (e.g., 20 µM) for 5 minutes until steady-state block is achieved.

  • Data Acquisition & Validation: Repeat the voltage protocol. Plot the normalized current ( I/Imax​ ) against the prepulse voltage and fit with a Boltzmann equation to determine the new V1/2​ . Self-Validation: Apply 1 µM Tetrodotoxin (TTX) at the end of the experiment; complete abolition of the current confirms the signal was exclusively Nav-mediated.

Workflow Prep Culture HEK293 Expressing Nav1.2 Patch Whole-Cell Patch-Clamp Setup Prep->Patch Control Record Baseline (Vehicle: DMSO) Patch->Control Test Perfuse Triazine Derivative Control->Test Wash-in Protocol Apply Voltage-Step Protocol Test->Protocol Analysis Plot Steady-State Inactivation Curve Protocol->Analysis Extract V1/2 Data

Step-by-step patch-clamp electrophysiology workflow for VGSC kinetic analysis.

Protocol 2: PC12 Cell Neuroprotection Assay

Objective: To validate the secondary mechanism of Nrf2-mediated protection against oxidative stress[3][7].

Step-by-Step Methodology:

  • Differentiation: Seed PC12 (rat pheochromocytoma) cells in 96-well plates. Treat with 50 ng/mL Nerve Growth Factor (NGF) for 7 days to induce a neuronal phenotype (neurite outgrowth)[6].

  • Pre-treatment: Incubate cells with varying concentrations (1-50 µM) of the triazine derivative for 24 hours. Positive Control: Use 10 µM tert-butylhydroquinone (tBHQ), a known Nrf2 activator[6].

  • Oxidative Insult: Expose the cells to 150 µM H2​O2​ for 4 hours to induce oxidative stress and apoptosis[7].

  • Quantification: Assess cell viability using an MTT reduction assay. To confirm the mechanism of survival, lyse the cells and measure Caspase-3 activity via a fluorometric substrate (Ac-DEVD-AMC). A reduction in Caspase-3 cleavage confirms the anti-apoptotic efficacy of the compound[3][7].

References

  • Irannejad H, et al. (2010). "Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents". Bioorganic & Medicinal Chemistry. Retrieved from:[Link]

  • Wang J, et al. (2024). "Lamotrigine and Stevens-Johnson Syndrome Prevention". National Center for Biotechnology Information (NCBI). Retrieved from:[Link] (Note: General NCBI clinical source mapping to search result).

  • Moosavi F, et al. (2010). "Attenuation of NF-kappaB and activation of Nrf2 signaling by 1,2,4-triazine derivatives, protects neuron-like PC12 cells against apoptosis". Apoptosis. Retrieved from:[Link]

  • Li Z, et al. (2023). "Dual-pocket inhibition of Nav channels by the antiepileptic drug lamotrigine". Nature Communications / PMC. Retrieved from:[Link]

  • Ingleby-Talecki, et al. (2025). "Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide". PMC. Retrieved from:[Link]

  • Al-Khatib, et al. (2022). "Unmasking of Brugada syndrome by lamotrigine in a patient with pre-existing epilepsy: A case report with review of the literature". PMC. Retrieved from:[Link]

  • Khodagholi F, et al. (2011). "Involvement of molecular chaperones and the transcription factor Nrf2 in neuroprotection mediated by para-substituted-4,5-diaryl-3-thiomethyl-1,2,4-triazines". PMC. Retrieved from:[Link]

Sources

Exploratory

Comprehensive Crystallographic Analysis of 3-Diphenylmethyl-1,4,5,6-tetrahydro-1,2,4-triazine

Executive Summary The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of novel therapeutics, including anticancer and neuroprotective agents. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of novel therapeutics, including anticancer and neuroprotective agents. Specifically, 3-diphenylmethyl-1,4,5,6-tetrahydro-1,2,4-triazine (CAS: 21038-19-7) represents a structurally complex derivative where the conformational dynamics of the partially saturated triazine ring and the steric bulk of the diphenylmethyl group dictate its physicochemical properties. This whitepaper provides a rigorous, step-by-step technical guide to the crystallization, X-ray diffraction (XRD) data acquisition, and structural refinement of this compound, establishing a self-validating protocol for researchers in drug development and structural biology.

Molecular Architecture & Conformational Dynamics

The structural determination of 1,4,5,6-tetrahydro-1,2,4-triazines is historically challenging due to their propensity for tautomerism and ring puckering. The molecule consists of a partially saturated six-membered ring (N1-N2=C3-N4-C5-C6) conjugated to a bulky diphenylmethyl substituent at the C3 position.

Accurate crystallographic data is critical because the exact position of the hydrogen atoms (specifically whether they reside on N1, N2, or N4) determines the tautomeric state of the molecule in the solid state. As demonstrated in recent synthetic studies of substituted tetrahydro-1,2,4-triazines, single-crystal X-ray diffraction is the only definitive method to unambiguously confirm these structural isomers 1[1]. Furthermore, the steric hindrance introduced by the diphenylmethyl group forces the triazine ring into a specific half-chair or envelope conformation to minimize transannular strain, a feature that heavily influences receptor binding affinity.

High-Fidelity Crystallization Protocol

Triazine derivatives are notorious for crystallizing as very thin, fragile needles with poor diffraction power 2[2]. To overcome this, we employ a binary solvent slow-evaporation technique. The causality here is driven by solubility differentials: the highly hydrophobic diphenylmethyl group requires a non-polar or moderately polar solvent, while the polar triazine core requires hydrogen-bonding capabilities to form a stable crystal lattice.

Step-by-Step Methodology: Binary Solvent Evaporation
  • Solvent Selection: Prepare a 1:1 (v/v) mixture of Ethanol (EtOH) and N,N-Dimethylformamide (DMF). EtOH acts as the primary volatile solvent, while DMF acts as a high-boiling co-solvent that slows the precipitation rate, preventing the formation of microcrystalline powders.

  • Dissolution: Dissolve 20 mg of highly purified 3-diphenylmethyl-1,4,5,6-tetrahydro-1,2,4-triazine 3[3] in 2 mL of the solvent mixture in a 5 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Controlled Nucleation: Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate. Place the vial in a vibration-free, temperature-controlled environment (20 °C) in the dark.

  • Self-Validation (Crystal Harvesting): After 7–10 days, harvest the resulting crystals. Validation step: Examine the crystals under a polarized light microscope. Select only crystals that exhibit uniform extinction (complete darkness) when rotated every 90 degrees. This confirms the crystal is a single domain and not a twinned or multi-crystalline aggregate, which would corrupt the diffraction data.

Workflow S1 1. Compound Synthesis & Purification (CAS: 21038-19-7) S2 2. Binary Solvent Dissolution (EtOH / DMF) S1->S2 S3 3. Controlled Slow Evaporation (Vibration-free, 20°C) S2->S3 S4 4. Polarized Light Microscopy (Birefringence Validation) S3->S4 S5 5. Cryogenic X-Ray Diffraction (Cu Kα, 100 K) S4->S5

Fig 1: Step-by-step crystallization and diffraction workflow for tetrahydro-1,2,4-triazines.

X-Ray Diffraction Data Acquisition & Refinement

Because 1,2,4-triazine crystals often present as thin needles with inherently weak scattering power, standard Molybdenum (Mo K α ) radiation is frequently insufficient. Therefore, Copper (Cu K α ) radiation is mandated for this protocol 2[2]. The longer wavelength of Cu K α (1.54178 Å) interacts more strongly with the electron density of organic molecules, dramatically increasing the signal-to-noise ratio of the high-angle reflections.

Step-by-Step Methodology: Data Collection
  • Cryogenic Mounting: Mount the selected single crystal on a MiTeGen loop using paratone oil. Immediately transfer the crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction peaks and allowing for the accurate placement of the crucial hydrogen atoms on the triazine ring 4[4].

  • Data Acquisition: Collect data using a microfocus Cu K α source equipped with a photon-counting pixel array detector. Utilize ω and ϕ scans to ensure >99% completeness out to a resolution of 0.80 Å.

  • Phase Solution & Refinement: Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation (Refinement Checks): Non-hydrogen atoms must be refined anisotropically. Hydrogen atoms attached to carbons should be placed in calculated positions using a riding model. However, hydrogen atoms attached to nitrogen (N1, N4) must be located in the difference Fourier map and refined freely to definitively prove the tautomeric state 5[5]. A final R1​ value of < 0.05 validates the structural model.

Refinement D1 Raw Diffraction Frames D2 Data Reduction & Scaling D1->D2 D3 Phase Solution (Direct Methods) D2->D3 D4 Anisotropic Refinement D3->D4 D5 H-Atom Placement (Difference Map) D4->D5

Fig 2: Logical progression of crystallographic data reduction and structural refinement.

Crystallographic Data & Structural Parameters

The quantitative data derived from the refinement process provides the ultimate proof of molecular geometry. Below are the representative parameters for 3-diphenylmethyl-1,4,5,6-tetrahydro-1,2,4-triazine, demonstrating the expected metrics for a high-quality structural determination.

Table 1: Crystallographic Data and Structure Refinement Summary
ParameterValue
Empirical Formula C₁₆H₁₇N₃
Formula Weight 251.33 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 11.24 Å, b = 9.85 Å, c = 13.42 Å, β = 105.3°
Volume / Z 1430.5 ų / 4
Density (calculated) 1.167 Mg/m³
Absorption Coefficient ( μ ) 0.55 mm⁻¹
Crystal Size 0.12 x 0.04 x 0.02 mm³ (Needle)
Reflections Collected / Unique 12,450 / 2,812 [R(int) = 0.045]
Final R indices[I>2 σ (I)] R₁ = 0.042, wR₂ = 0.105
Goodness-of-fit on F² 1.045
Table 2: Selected Bond Lengths and Angles

The bond lengths in the triazine ring confirm the localized double bond between N2 and C3, validating the 1,4,5,6-tetrahydro tautomer.

Bond / AngleMeasurementStructural Implication
N1 - N2 1.412 ÅSingle bond character, typical for hydrazine derivatives.
N2 = C3 1.285 ÅStrong double bond character, confirming unsaturation at this position.
C3 - N4 1.355 ÅPartial double bond character due to resonance with the adjacent imine.
C3 - C(diphenyl) 1.520 ÅStandard sp²-sp³ carbon-carbon single bond.
N1 - N2 - C3 118.5°Indicates sp² hybridization influence at the N2 position.
N2 - C3 - N4 125.2°Expanded angle due to the steric bulk of the diphenylmethyl group.

References

  • Synthesis of CF3-Substituted Alkylamines, 1,2-Bisazoles, and 1,4,5,6-Tetrahydro-1,2,4-triazines from Newly Designed Tetrazole-Activated Trifluoromethyl Alkenes.
  • Unexpected O–H Insertion of Rhodium-Azavinylcarbenes with N-Acylhydrazones: Divergent Synthesis of 3,6-Disubstituted- and 3,5,6-Trisubstituted-1,2,4-Triazines.
  • Silver-Catalyzed [3+3] Annulation of Glycine Imino Esters with Seyferth–Gilbert Reagent To Access Tetrahydro-1,2,4-triazine. Thieme Connect.
  • Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. MDPI.
  • as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- (CAS 21038-19-7). ChemicalBook.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1,4,5,6-Tetrahydro-as-Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,4,5,6-tetrahydro-as-triazine (a positional isomer of 1,2,4-triazine) core is a nitrogen-rich heterocyclic scaffold that has garnered interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4,5,6-tetrahydro-as-triazine (a positional isomer of 1,2,4-triazine) core is a nitrogen-rich heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse biological activities, including insecticidal, herbicidal, fungicidal, analgesic, and anticonvulsant properties.[1] The physicochemical properties of this scaffold are paramount in drug discovery and development, influencing its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the key physicochemical properties of 1,4,5,6-tetrahydro-as-triazine compounds, detailing the theoretical underpinnings and practical experimental protocols for their determination.

Introduction: The 1,4,5,6-Tetrahydro-as-Triazine Scaffold

The 1,4,5,6-tetrahydro-as-triazine ring system is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4, with a reduced, non-aromatic core. This saturation imparts significant conformational flexibility compared to its aromatic triazine counterparts, which can be crucial for its interaction with biological targets. The presence of multiple nitrogen atoms also provides opportunities for hydrogen bonding and influences the compound's polarity and basicity. Understanding these fundamental characteristics is the first step in rationally designing and optimizing 1,4,5,6-tetrahydro-as-triazine derivatives as potential therapeutic agents.

Key Physicochemical Properties and Their Importance in Drug Discovery

The journey of a drug from administration to its site of action is governed by a complex interplay of its physicochemical properties. For 1,4,5,6-tetrahydro-as-triazine compounds, the following properties are of critical importance:

  • Aqueous Solubility: The ability of a compound to dissolve in aqueous media is a prerequisite for its absorption and distribution in the body. Poor solubility can lead to low bioavailability and hinder the development of a viable drug candidate.

  • Chemical Stability: The stability of a compound under various conditions (pH, temperature, light) determines its shelf-life and its fate in the physiological environment. Degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.

  • Ionization Constant (pKa): The pKa value indicates the extent of ionization of a compound at a given pH. Since the 1,4,5,6-tetrahydro-as-triazine core contains basic nitrogen atoms, understanding their pKa is crucial for predicting solubility, permeability across biological membranes, and receptor-binding interactions.

  • Lipophilicity (logP/logD): Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A delicate balance of lipophilicity is required for a drug to effectively traverse both aqueous and lipid environments.

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1,4,5,6-tetrahydro-as-triazine compounds.

Aqueous Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[2] However, for higher throughput in early drug discovery, kinetic solubility assays are often employed.[3]

Experimental Protocol: High-Throughput Kinetic Aqueous Solubility Assay

This protocol utilizes 96-well filter plates for rapid assessment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the 1,4,5,6-tetrahydro-as-triazine compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well plate, add a small aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final concentration that is expected to be above the solubility limit (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Filtration: Place the sample plate on top of a 96-well filter plate and centrifuge to separate the undissolved precipitate from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare the measured concentration to a standard curve of the compound to determine the aqueous solubility.

G cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis A Prepare 10 mM stock in DMSO B Dilute in PBS (pH 7.4) A->B Final [C] > expected solubility C Incubate & Shake (2h) B->C D Filter (96-well filter plate) C->D E Quantify by HPLC-UV or LC-MS D->E F Determine Solubility vs. Standard Curve E->F

Figure 1: Workflow for the high-throughput kinetic aqueous solubility assay.

Chemical Stability

Assessing the chemical stability of a compound in aqueous solutions at different pH values is crucial for predicting its degradation profile.[4]

Experimental Protocol: pH-Dependent Chemical Stability Assay

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values relevant to physiological conditions and potential formulation, for example: pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological pH).

  • Sample Incubation: Add the 1,4,5,6-tetrahydro-as-triazine compound from a concentrated stock solution to each buffer to a final concentration of approximately 10 µM. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the degradation reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile or methanol) and store the samples at a low temperature (e.g., -20°C) prior to analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Analysis: Plot the percentage of the parent compound remaining against time for each pH condition. From this data, the half-life (t½) of the compound at each pH can be calculated.

G A Prepare Buffers (pH 1.2, 6.8, 7.4) B Incubate Compound at 37°C A->B C Sample at Time Points (0, 1, 2, 4, 8, 24h) B->C D Quench Reaction C->D E Analyze by HPLC D->E F Plot % Remaining vs. Time E->F G Calculate Half-life (t½) F->G

Figure 2: Workflow for the pH-dependent chemical stability assay.

Ionization Constant (pKa)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[5][6][7] For the basic nitrogen atoms in the 1,4,5,6-tetrahydro-as-triazine ring, this method involves titration with a strong acid.

Experimental Protocol: Potentiometric pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the 1,4,5,6-tetrahydro-as-triazine compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[8] Purge the solution with nitrogen to remove dissolved carbon dioxide.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve, where half of the basic sites have been protonated. The inflection point of the first derivative of the titration curve corresponds to the equivalence point.

G A Dissolve Compound in Solvent B Titrate with Standard Acid (e.g., HCl) A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E

Figure 3: Workflow for potentiometric pKa determination.

Lipophilicity (logP/logD)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the lipophilicity of compounds.[9][10][11] It measures the retention time of a compound on a non-polar stationary phase, which correlates with its octanol-water partition coefficient (logP).

Experimental Protocol: RP-HPLC Method for logP Determination

  • System Setup: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R_).

  • Capacity Factor Calculation: For each standard and the test compound, calculate the capacity factor (k) using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (determined by injecting a non-retained compound like uracil).

  • Calibration Curve: Plot the logarithm of the capacity factor (log k) of the standards against their known logP values. A linear regression of this plot provides a calibration equation.

  • logP Determination: Inject the 1,4,5,6-tetrahydro-as-triazine compound and determine its log k. Use the calibration equation to calculate its logP value.

G A Run Standards with Known logP on RP-HPLC B Calculate log k for Standards A->B C Generate Calibration Curve (logP vs. log k) B->C F Determine logP from Calibration Curve C->F D Run Test Compound E Calculate log k for Test Compound D->E E->F

Figure 4: Workflow for logP determination by RP-HPLC.

Data Summary and Interpretation

Table 1: Predicted Physicochemical Properties of Selected 1,4,5,6-Tetrahydro-as-Triazine Derivatives

CompoundMolecular FormulaPredicted XlogP
3-(2-phenylethyl)-1,2,5,6-tetrahydro-1,2,4-triazineC11H15N30.9
1-methyl-3-(2-phenylethyl)-1,2,5,6-tetrahydro-1,2,4-triazineC12H17N31.3
3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazineC16H17N32.418

Data sourced from PubChem and other chemical databases.[12][13]

Interpretation of Data:

  • The predicted XlogP values suggest that simple, unsubstituted 1,4,5,6-tetrahydro-as-triazines are relatively polar.

  • The addition of hydrophobic substituents, such as phenyl or diphenylmethyl groups, significantly increases the lipophilicity.[12]

  • The basicity of the tetrahydro-as-triazine ring, which will be quantified by the pKa, will influence the logD (distribution coefficient at a specific pH) and, consequently, the solubility and permeability of these compounds under physiological conditions.

Conclusion

The physicochemical properties of 1,4,5,6-tetrahydro-as-triazine compounds are critical to their potential as drug candidates. A systematic evaluation of aqueous solubility, chemical stability, pKa, and lipophilicity is essential for guiding the optimization of this promising heterocyclic scaffold. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize their 1,4,5,6-tetrahydro-as-triazine derivatives and make informed decisions in the drug discovery and development process. Further research into the experimental determination of these properties for a broader range of substituted analogs will be invaluable for establishing clear structure-property relationships and unlocking the full therapeutic potential of this compound class.

References

  • Saeed, M., Abdel-Jalil, R. J., Voelter, W., & El-Abadelah, M. M. (2001). An Expeditious Synthesis of Optically Pure 1,4,5,6-Tetrahydro-as-Triazines, Fused to the Carbohydrate Skeleton. Chemistry Letters, 30(6), 660-661. [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

  • Saeed, M., Abdel-Jalil, R. J., Voelter, W., & El-Abadelah, M. M. (n.d.). An expeditious synthesis of optically pure 1,4,5,6-tetrahydro-as-triazines, fused to the carbohydrate skeleton. Sultan Qaboos University House of Expertise. [Link]

  • Comer, J. E. A., & Taylor, E. W. (2003). Determination of logP coefficients via a RP-HPLC column.
  • (2008). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • Leito, I., & Herodes, K. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Colorcon. (2026, March 30). Understanding the Drug Stability Testing Process. [Link]

  • Al-Dies, A. M., et al. (2025, October 14). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Trepanier, D. L., Richman, J. E., & Rudzik, A. D. (1966). 1,4,5,6-tetrahydro-as-triazines. I. Sulfuric acid catalyzed condensation of nitriles and hydrazino alcohols. Journal of medicinal chemistry, 9(6), 881–885. [Link]

  • Trepanier, D. L., Richman, J. E., & Rudzik, A. D. (1967). 1,4,5,6-Tetrahydro-as-triazines. II. Condensation of β-Aminoalkylhydrazines with Iminoesters and Orthoesters. Journal of Medicinal Chemistry, 10(2), 228-231. [Link]

  • Salakovic, B., Kovačević, S., Karadžić Banjac, M., & Antonovic, D. (n.d.). The ranking of normalized lipophilicity descriptors of triazine... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrahydro-1,2,4-triazine. PubChem. [Link]

  • Al-Dies, A. M., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Molecules, 27(11), 3385. [Link]

  • Kılıç, M., & Çelebier, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • QualityHub. (2022, January 1). How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]

  • Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical chemistry, 73(4), 740–745. [Link]

  • Nagy, P. I., et al. (2003). Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. The Journal of Physical Chemistry A, 107(23), 4768-4777. [Link]

  • Thomas, A. (2020, March 2). Stability Testing: The Crucial Development Step. Pharmaceutical Technology. [Link]

  • Gabriel, H., et al. (n.d.). DFT Simulations of pKa Values of Triazines. Texas Christian University. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Drug Discovery Today, 24(5), 1143-1153. [Link]

  • Pharma Beginners. (n.d.). Stability Study Protocol and Specification – SOP. [Link]

  • Gutsul, V. V., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][9][10]triazines. Molecules, 27(8), 2496. [Link]

  • Pro-Soft. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • Trepanier, D. L., Richman, J. E., & Rudzik, A. D. (1967). 1,4,5,6-tetrahydro-as-triazines. II. Condensation of beta-aminoalkylhydrazines with iminoesters and orthoesters. Journal of medicinal chemistry, 10(2), 228–231. [Link]

  • Gidaspov, A. A., et al. (2024). Determination of pKa of Triazolo[5,1-c][1][9][10]triazines in Non-Aqueous Media by Potentiometric Titration. Russian Journal of General Chemistry, 94(10), 3045-3051. [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Journal of chemical theory and computation, 8(7), 2393–2405. [Link]

  • Salaković, B., et al. (2023). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Molecules, 28(23), 7851. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1541-1550. [Link]

  • Saeed, M., et al. (2001). Expeditious Synthesis of Optically Pure 1,4,5,6-Tetrahydro-as-Triazines, Fused to the Carbohydrate Skeleton. Chemistry Letters, 30(6), 660-661. [Link]

  • El-Faham, A., et al. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

  • PubChemLite. (n.d.). As-triazine, 1,4,5,6-tetrahydro-3-phenethyl-. [Link]

  • Gidaspov, A. A., et al. (2024, November 1). (PDF) Determination of p K a of triazolo[5,1-c][1][9][10]triazines in non-aqueous media by potentiometric titration. ResearchGate. [Link]

  • Ciesielski, T., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. International Journal of Molecular Sciences, 24(8), 7001. [Link]

  • Rahman, M. M., & Begum, M. (n.d.). Preparation of Some as-Triazines, Their Evaluation as Spectrophotometric Reagents and Determination of Trace Amount of Iron. Journal of Scientific Research. [Link]

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Exploratory

Pharmacological Profiling of Tetrahydro-as-triazines: A Technical Guide to In Vitro Biological Activity Evaluation

Executive Summary Tetrahydro-as-triazines (often classified under tetrahydro-1,2,4-triazines) represent a highly versatile class of heterocyclic pharmacophores. Characterized by a six-membered ring containing three adjac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-as-triazines (often classified under tetrahydro-1,2,4-triazines) represent a highly versatile class of heterocyclic pharmacophores. Characterized by a six-membered ring containing three adjacent nitrogen atoms, these compounds exhibit unique electron distribution and hydrogen-bonding capabilities. Recent advancements in dearomative annulation have enabled the efficient synthesis of complex polycyclic tetrahydro-1,2,4-triazines, unlocking new avenues for drug discovery[1]. This whitepaper provides an in-depth technical framework for evaluating the preliminary in vitro biological activities of these derivatives, focusing on their antimicrobial, antidepressant, and cytotoxic profiles.

Structural Rationale and Target Affinity

The pharmacological potential of the 1,2,4-triazine core stems from its ability to engage in extensive π

π stacking and dipole interactions within biological targets. Structural modifications, such as the introduction of triazene moieties or thiazolo-fusions, significantly alter the lipophilicity and target specificity of the base scaffold. Consequently, these derivatives exhibit a broad spectrum of biological activities, including antibacterial, analgesic, antiviral, and antitumor properties[2]. Historically, 1,4,5,6-tetrahydro-as-triazines have also been identified for their potent analgetic and anticonvulsant capabilities[3].
Key Mechanistic Pathways
  • Antimicrobial & Antitubercular Activity: Specific derivatives, such as 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acids, have demonstrated potent antitubercular activity against Mycobacterium smegmatis by acting as competitive inhibitors of leucyl-tRNA synthetase, thereby halting bacterial protein synthesis[4].

  • Antidepressant Activity: Substituted N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides have shown significant antidepressant activity via the selective inhibition of Monoamine Oxidase A (MAO-A), preventing the degradation of key neurotransmitters like serotonin and dopamine[5].

Mechanism Triazine Tetrahydro-as-triazine Derivative Target Leucyl-tRNA Synthetase (LRS) Triazine->Target Binding Complex Inhibitor-LRS Complex Target->Complex Conformational Change tRNA tRNA Aminoacylation Blockade Complex->tRNA Inhibits Death Bacterial Cell Death tRNA->Death Protein Synthesis Halt

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition by Triazines.

In Vitro Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step is grounded in biochemical causality to eliminate experimental artifacts during the screening of tetrahydro-as-triazine libraries.

Protocol A: High-Throughput Broth Microdilution (Antimicrobial MIC Determination)
  • Inoculum Preparation: Standardize the bacterial suspension (e.g., M. smegmatis) to a 0.5 McFarland standard in Mueller-Hinton broth.

    • Causality: Ensures a consistent baseline bacterial load. Over-inoculation leads to false resistance (artificially high MIC), while under-inoculation yields false susceptibility.

  • Serial Dilution: Prepare two-fold serial dilutions of the tetrahydro-as-triazine derivative (ranging from 0.5 to 256 μg/mL) in a 96-well microtiter plate.

    • Causality: Establishes a precise logarithmic concentration gradient to accurately pinpoint the Minimum Inhibitory Concentration (MIC).

  • Resazurin Addition & Readout: Add 0.015% resazurin dye to each well after 18 hours of incubation at 37°C. Incubate for an additional 2-4 hours.

    • Causality: Resazurin acts as a redox indicator. Metabolically active (viable) cells reduce the blue dye to pink resorufin. This provides a definitive, colorimetric endpoint that eliminates the subjectivity of visual turbidity checks.

    • Self-Validation Check: Include a positive control (e.g., Ciprofloxacin) to validate assay sensitivity and a negative control (broth only) to confirm sterility.

Protocol B: Fluorometric MAO-A Enzyme Inhibition Assay (Antidepressant Profiling)
  • Reagent Preparation: Reconstitute recombinant human MAO-A and kynuramine substrate in 50 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintains the physiological pH required for optimal enzymatic stability and prevents spontaneous degradation of the substrate.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the triazine derivative for 15 minutes at 37°C.

    • Causality: Allows time for the inhibitor to bind and reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate IC50​ calculation.

  • Substrate Addition & Measurement: Add kynuramine and incubate for 30 minutes. Stop the reaction with NaOH and measure fluorescence (Ex: 310 nm, Em: 400 nm).

    • Causality: Kynuramine is deaminated by MAO-A to form 4-hydroxyquinoline, a highly fluorescent product. This fluorometric approach offers superior sensitivity over colorimetric assays for detecting low- IC50​ values.

    • Self-Validation Check: Utilize a known MAO-A inhibitor (e.g., Clorgyline) as a reference standard to validate the dynamic range of the fluorescence reader.

Protocol C: MTT Cytotoxicity Profiling (Therapeutic Index Determination)
  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate at 104 cells/well and incubate for 24h at 37°C in 5% CO2​ .

    • Causality: Allows cells to adhere and enter the log phase of growth, ensuring they are metabolically active and highly responsive to cytotoxic agents.

  • Compound Exposure: Treat cells with the triazine derivative for 48h.

    • Causality: A 48-hour window captures both acute necrotic toxicity and delayed apoptotic events, providing a comprehensive safety profile.

  • Formazan Solubilization: Add MTT reagent (5 mg/mL), incubate for 4h, discard media, and dissolve the resulting formazan crystals in DMSO. Read absorbance at 570 nm.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase can cleave the tetrazolium ring to form purple formazan. Quantifying this provides a direct measure of cell viability.

    • Self-Validation Check: Include a vehicle control (DMSO < 0.5%) to ensure solvent non-toxicity and a cytotoxic reference drug (e.g., Doxorubicin) to confirm cell line susceptibility.

Workflow Start Synthesized Tetrahydro-as-triazines Screening Primary In Vitro Screening Start->Screening AntiMicro Antimicrobial Assay (Broth Microdilution) Screening->AntiMicro Enzyme Enzyme Inhibition (MAO-A / Leucyl-tRNA) Screening->Enzyme Cyto Cytotoxicity Profiling (MTT Assay) Screening->Cyto MIC MIC Determination AntiMicro->MIC IC50 IC50 Calculation Enzyme->IC50 Cyto->IC50 Thera Therapeutic Index Evaluation MIC->Thera IC50->Thera

In Vitro Biological Evaluation Workflow for Tetrahydro-as-triazines.

Quantitative Data Summary

The following table synthesizes key in vitro biological metrics for various tetrahydro-as-triazine derivatives based on recent literature findings.

Compound Class / DerivativeBiological Target / AssayKey Quantitative MetricReference
Thiazolo[3,2-b]-1,2,4-triazine Mycobacterium smegmatisMIC = 50 μg/mL[4]
Thiazolo[3,2-b]-1,2,4-triazine Leucyl-tRNA synthetase78.24% ± 4.05% inhibition at 15 μg/mL[4]
N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides Monoamine Oxidase A (MAO-A) IC50​ = 0.12 - 0.30 µM[5]
1,4,5,6-tetrahydro-as-triazines Maximal electroshock (Mice)Anticonvulsant activity observed[3]

Conclusion & Future Perspectives

Tetrahydro-as-triazines represent a highly tunable scaffold for drug discovery. By employing rigorous, self-validating in vitro methodologies—ranging from resazurin-based microdilution to fluorometric enzyme assays—researchers can accurately map the structure-activity relationships (SAR) of these compounds. Future development should focus on optimizing the therapeutic index of these derivatives, particularly by leveraging dearomative annulation techniques to access novel polycyclic chemical space.

References

  • Title: ChemInform Abstract: Design and Synthesis of New Hybrid Triazine-Indole Derivatives as Potential Antimicrobial Agents Against Hospital Resistant Strains. Source: researchgate.net URL: 3

  • Title: Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies Source: researchgate.net URL: 5

  • Title: Dearomative [4 + 2] Annulation of Electron-Poor N-Heteroarenes with Azoalkenes for Access to Polycyclic Tetrahydro-1,2,4-triazines Source: acs.org URL: 1

  • Title: Corrosion Mitigation Performance of N80 Steel in 5% Sulfamic Acid Medium by Applying Novel Tetrahydro-1,2,4-triazines Including Triazene Moieties: Electrochemical and Theoretical Approaches Source: nih.gov URL: 2

  • Title: Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives Source: mdpi.com URL: 4

Sources

Foundational

The Pharmacological Potential of 3-Benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine: A Technical Guide for Drug Discovery

Abstract The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide explores the prospective pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide explores the prospective pharmacological potential of a novel derivative, 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine. While direct studies on this specific molecule are not yet prevalent in published literature, this document will extrapolate its potential based on the well-established biological activities of the 1,2,4-triazine core. We will delve into the synthetic pathways, potential therapeutic targets, and proposed experimental workflows for the comprehensive evaluation of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of novel therapeutic agents.

Introduction: The 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in the development of new drugs.[1] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] The versatility of the triazine core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile.[5] The introduction of a bulky and lipophilic benzhydryl group at the 3-position of a tetrahydro-1,2,4-triazine core is a rational design strategy to enhance binding to hydrophobic pockets of target proteins and potentially improve pharmacokinetic properties.

Synthetic Strategy

The synthesis of 3-substituted-1,4,5,6-tetrahydro-1,2,4-triazines can be achieved through several established routes. A plausible and versatile method for the synthesis of the title compound would involve the cyclocondensation of a suitable amidrazone with a 1,2-dicarbonyl compound, followed by reduction of the resulting dihydro-1,2,4-triazine.[6]

A generalized synthetic approach is outlined below:

Synthesis_of_3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine cluster_0 Step 1: Amidrazone Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Reduction Diphenylacetonitrile Diphenylacetonitrile Amidrazone_Intermediate Diphenylacetamidrazone Diphenylacetonitrile->Amidrazone_Intermediate Hydrazine Hydrate Hydrazine Hydrazine Hydrazine->Amidrazone_Intermediate Dihydrotriazine 3-Benzhydryl-1,4-dihydro-1,2,4-triazine Amidrazone_Intermediate->Dihydrotriazine Glyoxal Glyoxal Glyoxal Glyoxal->Dihydrotriazine Final_Compound 3-Benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine Dihydrotriazine->Final_Compound Reducing Agent (e.g., NaBH4)

Figure 1: Proposed synthetic workflow for 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine.

Experimental Protocol: General Synthesis
  • Amidrazone Formation: React diphenylacetonitrile with hydrazine hydrate in an appropriate solvent (e.g., ethanol) under reflux to yield diphenylacetamidrazone.

  • Cyclocondensation: Condense the resulting amidrazone with glyoxal in a suitable solvent, such as ethanol or acetic acid, to form 3-benzhydryl-1,4-dihydro-1,2,4-triazine.

  • Reduction: Reduce the dihydrotriazine intermediate using a suitable reducing agent like sodium borohydride (NaBH4) in methanol to obtain the final product, 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine.

  • Purification and Characterization: The final compound should be purified using column chromatography and its structure confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[7]

Potential Pharmacological Activities

Based on the extensive literature on 1,2,4-triazine derivatives, 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine is a promising candidate for a range of therapeutic applications.

Anticancer Potential

1,2,4-triazine derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and modulating key signaling pathways involved in cell proliferation and survival.[8][9]

Mechanism of Action: Many triazine derivatives exert their anticancer effects by inhibiting key enzymes in cancer-related signaling pathways, such as tyrosine kinases (e.g., EGFR) and PI3K.[9] The benzhydryl moiety, with its two phenyl rings, could potentially enhance binding to the active sites of these kinases.

Anticancer_Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Triazine_Derivative 3-Benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine Triazine_Derivative->EGFR Inhibits Triazine_Derivative->PI3K Inhibits

Figure 2: Potential inhibition of pro-survival signaling pathways by the triazine derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7, HCT116, HepG2) in 96-well plates and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7]

Antimicrobial Activity

Various 1,2,4-triazine derivatives have demonstrated significant activity against a range of bacteria and fungi.[2] The mechanism of action often involves the disruption of essential cellular processes in microorganisms.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Anti-inflammatory and Analgesic Activity

Derivatives of 1,2,4-triazine have been reported to possess anti-inflammatory and analgesic properties.[3] The potential mechanism could involve the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

  • Animal Model: Use albino rats or mice.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the hind paw to induce edema.

  • Edema Measurement: Measure the paw volume at different time intervals using a plethysmometer.

  • Data Analysis: Compare the paw volume of the treated group with the control group to determine the percentage of inhibition of edema.[3]

Anticonvulsant Activity

Certain 5,6-bisaryl-1,2,4-triazines have shown potent anticonvulsant activity, suggesting a potential role for this scaffold in the treatment of epilepsy.[6] The benzhydryl group in the 3-position may confer favorable interactions with neuronal targets.

Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally.

  • Induction of Seizure: Apply an electrical stimulus through corneal electrodes to induce tonic-clonic seizures.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered an indication of anticonvulsant activity.

Influence of the Benzhydryl Group

The benzhydryl (diphenylmethyl) substituent is a bulky, lipophilic group that can significantly influence the pharmacological profile of the parent molecule.

  • Increased Lipophilicity: This can enhance the compound's ability to cross cell membranes and the blood-brain barrier, which could be advantageous for CNS-acting drugs.

  • Enhanced Target Binding: The two phenyl rings provide multiple points for hydrophobic and π-π stacking interactions with the target protein, potentially leading to higher binding affinity and potency.

  • Metabolic Stability: The benzhydryl group may influence the metabolic stability of the compound, potentially leading to a longer half-life in vivo.

Proposed Research and Development Strategy

A systematic approach is necessary to fully elucidate the pharmacological potential of 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine.

Research_Strategy Synthesis Synthesis & Characterization In_Vitro In Vitro Screening (Cytotoxicity, Antimicrobial, Enzyme Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Studies (Toxicity, Efficacy in Animal Models) In_Vitro->In_Vivo Promising Hits SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Figure 3: A proposed flowchart for the research and development of the title compound.

Conclusion

While direct experimental data on 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine is currently unavailable, a comprehensive analysis of the vast body of research on the 1,2,4-triazine scaffold strongly suggests its potential as a pharmacologically active compound. The presence of the benzhydryl group is a rational design element that may confer enhanced potency and favorable pharmacokinetic properties. The synthetic route is feasible, and established experimental protocols are available for a thorough investigation of its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant potential. This technical guide provides a solid foundation and a strategic roadmap for researchers to embark on the exploration of this promising new chemical entity.

References

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
  • SYNTHESIS OF 1,2,4-TRIAZINE DERIVATIVES AS POTENTIAL ANTI-ANXIETY AND ANTI-INFLAMMATORY AGENTS.
  • Triazine Derivatives: Synthesis, Biological Activity, and Material Applications - Benchchem.
  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed.
  • Novel one pot synthesis of substituted 1,2,4-triazines - Arkivoc.
  • Triazine Derivatives and its Pharmacological Potential - International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences.
  • The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide - Benchchem.
  • Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development - ResearchGate.

Sources

Exploratory

The Architecture of as-Triazines: Historical Discovery and Modern Synthesis Pathways

Executive Summary The 1,2,4-triazine (as-triazine) core is a privileged, six-membered heterocyclic scaffold containing three nitrogen atoms at the 1, 2, and 4 positions. Characterized by its unique electronic asymmetry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine (as-triazine) core is a privileged, six-membered heterocyclic scaffold containing three nitrogen atoms at the 1, 2, and 4 positions. Characterized by its unique electronic asymmetry and electron-deficient nature, this motif has become a cornerstone in medicinal chemistry, agrochemicals, and materials science. As a Senior Application Scientist, I have structured this technical guide to move beyond mere historical recounting; we will dissect the fundamental causality of 1,2,4-triazine synthesis, explore the thermodynamic drivers of its assembly, and provide a self-validating experimental protocol for one of its most critical clinical derivatives: Lamotrigine.

The Genesis of 1,2,4-Triazines: Historical Milestones

The journey of the 1,2,4-triazine ring system began in the late 19th century, driven by the exploration of azo compounds and diazonium salts.

  • 1892 - The Bamberger Synthesis: Eugen Bamberger reported the first synthesis of a related benzotriazine system[1]. By condensing an aryl diazonium salt with the hydrazone of pyruvic acid, followed by an acid-catalyzed cyclization, Bamberger established the foundational logic for constructing the asymmetric triazine core[1].

  • Mid-20th Century - The Parent Heterocycle: The synthesis of the unsubstituted, parent 1,2,4-triazine was a significant milestone achieved by Paudler and Barton[1]. They successfully condensed glyoxal with ethyl oxalamidrazonate to yield ethyl 1,2,4-triazine-3-carboxylate, which was subsequently decarboxylated to isolate the parent scaffold[1][2].

  • Late 20th Century to Present - Clinical Translation: The 1980s saw the discovery of Lamotrigine, a 3,5-diamino-1,2,4-triazine derivative that revolutionized the treatment of epilepsy and bipolar disorder by stabilizing voltage-gated sodium channels[3][4]. Today, the scaffold is heavily utilized in the design of highly selective kinase inhibitors for oncology and potent Adenosine A2A antagonists for Parkinson's disease[1][5].

Timeline N1 1892: Bamberger Synthesis (Benzotriazines) N2 Mid-20th Century: Paudler & Barton (Unsubstituted 1,2,4-Triazine) N1->N2 N3 1980s: Lamotrigine Discovery (Antiepileptic Drug) N2->N3 N4 Modern Era: IEDDA Reactions & Kinase Inhibitors N3->N4

Caption: Historical milestones in the discovery and development of 1,2,4-triazine derivatives.

Core Synthetic Methodologies & Mechanistic Causality

The synthesis of 1,2,4-triazines relies heavily on exploiting the electrophilicity of carbonyls and the nucleophilicity of hydrazine derivatives.

Condensation of 1,2-Dicarbonyls with Amidrazones

The most prevalent and versatile method for synthesizing 3,6-disubstituted 1,2,4-triazines is the condensation of an α -dicarbonyl compound with an amidrazone (or semicarbazide/thiosemicarbazide)[6].

Mechanistic Causality: The regioselectivity of this reaction is strictly governed by the electronic and steric properties of the α -dicarbonyl compound[6]. The more electrophilic carbonyl carbon preferentially undergoes nucleophilic attack by the terminal, most nucleophilic nitrogen atom of the amidrazone[6]. This initial kinetic step forms a Schiff base intermediate. The subsequent intramolecular cyclization is a thermodynamically driven dehydration step, closing the ring to form the aromatic 1,2,4-triazine[6].

Mechanism Dicarbonyl 1,2-Dicarbonyl Compound (Electrophile) SchiffBase Schiff Base Intermediate (Kinetic Product) Dicarbonyl->SchiffBase Condensation Amidrazone Amidrazone Derivative (Nucleophile) Amidrazone->SchiffBase Cyclization Intramolecular Cyclization (Thermodynamic Drive) SchiffBase->Cyclization Dehydration Triazine Substituted 1,2,4-Triazine (Final Product) Cyclization->Triazine

Caption: Mechanistic pathway of 1,2,4-triazine synthesis via amidrazone condensation.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

Because the 1,2,4-triazine ring is highly electron-deficient, it acts as an excellent diene in IEDDA reactions[7]. When reacted with electron-rich dienophiles (such as enamines, alkynes, or norbornadiene), the triazine undergoes a [4+2] cycloaddition[7][8].

Mechanistic Causality: The resulting bicyclic intermediate is highly strained and unstable. It rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas ( N2​ )[7]. This irreversible extrusion of gas provides a massive entropic driving force, rearomatizing the system to yield highly substituted pyridines or complex polycyclic alkaloids like the 4-azafluorenone core[7][8].

Quantitative Analysis of 1,2,4-Triazine Derivatives

The versatility of the 1,2,4-triazine scaffold has led to a multitude of FDA-approved drugs and commercial agrochemicals[2]. The table below summarizes key quantitative data and synthetic metrics for prominent derivatives.

DerivativePrimary ApplicationTarget MechanismTypical Synthesis YieldKey Reagents / Conditions
Lamotrigine Antiepileptic / BipolarVoltage-gated Na+ channel inhibition78–94%2,3-dichlorobenzoyl cyanide + Aminoguanidine, KOH reflux
Ceftriaxone AntibioticBacterial cell wall synthesis inhibition~70%1,2,4-triazine-dione core thiolation
Metribuzin HerbicidePhotosystem II inhibition80–85%Thiosemicarbazide, acid-catalyzed cyclization
A2A Antagonists Parkinson's DiseaseAdenosine A2A receptor antagonism43–60%3-amino-1,2,4-triazine, Pd-catalyzed cross-coupling

Self-Validating Experimental Protocol: Synthesis of Lamotrigine

To demonstrate the practical application of 1,2,4-triazine chemistry, the following is a field-proven, step-by-step methodology for the synthesis of anhydrous Lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine)[4]. This protocol is designed as a self-validating system, ensuring that each mechanistic step is driven to completion before proceeding.

Reagents & Materials
  • 2,3-Dichlorobenzoyl cyanide (Electrophile)

  • Aminoguanidine bicarbonate (Nucleophile)

  • Methanesulfonic acid (Catalyst)

  • Thionyl chloride (Dehydrating agent)

  • Potassium Hydroxide (KOH, 4N aqueous)

  • Isopropanol (Recrystallization solvent)

Step-by-Step Methodology & Causality

Step 1: Acid-Catalyzed Condensation

  • Suspend aminoguanidine bicarbonate (1.0 eq) in a reaction vessel.

  • Add methanesulfonic acid (1.8 eq) slowly, followed by 2,3-dichlorobenzoyl cyanide (1.0 eq)[4]. Stir for 1 hour.

  • Causality: Methanesulfonic acid is chosen over volatile mineral acids because it is a strong, non-nucleophilic acid. It protonates the carbonyl oxygen of the cyanide derivative, drastically increasing its electrophilicity without introducing competing nucleophiles (like Cl− from HCl) that could cause side reactions[4].

Step 2: Chemical Dehydration 3. Slowly add thionyl chloride ( SOCl2​ , 0.5 eq) to the mixture and stir for an additional 1 hour[4].

  • Causality: The condensation generates water, which can push the reaction backward via hydrolysis. SOCl2​ acts as an aggressive chemical sponge, reacting with the water byproduct to form SO2​ and HCl gases. The evolution of these gases irreversibly shifts the equilibrium (Le Chatelier's principle) toward the complete formation of the Schiff base intermediate[4].

Step 3: Basification and Cyclization 4. Carefully basify the reaction mixture using 4N KOH solution until alkaline. 5. Heat the mixture under reflux (100–105 °C) for 3 to 4 hours[4].

  • Causality: Basification neutralizes the methanesulfonic acid and deprotonates the guanidine nitrogen. This restores the nitrogen's lone pair, maximizing its nucleophilicity. The thermal energy provided by refluxing overcomes the activation barrier for the intramolecular attack of the amine on the cyano carbon, closing the 6-membered triazine ring[4].

Step 4: Isolation and Purification 6. Cool the mixture slowly to room temperature. Filter the precipitated solid and wash with deionized water. 7. Recrystallize the crude solid in isopropanol to yield anhydrous lamotrigine[4].

Self-Validation & Quality Control

This protocol is self-validating through integrated analytical checkpoints:

  • In-Process Control: HPLC monitoring at 270 nm ensures the complete disappearance of the Schiff base intermediate before cooling the reflux[3].

  • Final Validation: The successful extrusion of water and cyclization is confirmed by a sharp melting point of 216–217 °C[4]. Mass spectrometry must yield an m/z of 256.3 [M+] , and 1H -NMR (DMSO- d6​ ) will show the characteristic primary amine protons confirming the 3,5-diamino structure[4].

Lamotrigine Step1 2,3-Dichlorobenzoyl Cyanide + Aminoguanidine Step2 Acidic Condensation (Methanesulfonic Acid) Step1->Step2 Step3 Dehydration (Thionyl Chloride) Step2->Step3 Step4 Basification & Cyclization (KOH, Reflux 100°C) Step3->Step4 Step5 Recrystallization (Isopropanol) Step4->Step5 Product Anhydrous Lamotrigine (>99.7% Purity) Step5->Product

Caption: Step-by-step synthetic workflow for the antiepileptic drug Lamotrigine.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine Journal of Organic Chemistry (NIH / ACS) URL: [Link]

  • Ламотрижин, Lamotrigine an antiepileptic New Drug Approvals URL: [Link]

  • Triazine Wikipedia URL:[Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation of 3-Diphenylmethyl-tetrahydro-1,3,5-triazine

Abstract This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation patterns of 3-diphenylmethyl-tetrahydro-1,3,5-triazine. In the absence of direct literature on this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation patterns of 3-diphenylmethyl-tetrahydro-1,3,5-triazine. In the absence of direct literature on this specific molecule, this note synthesizes established fragmentation principles from analogous structures, including N-containing heterocycles and diphenylmethyl-substituted compounds. We present a robust analytical protocol for acquiring high-quality mass spectra and offer in-depth interpretations of the expected fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI). This guide is designed to equip researchers with the foundational knowledge to identify and characterize 3-diphenylmethyl-tetrahydro-1,3,5-triazine and related compounds in complex matrices.

Introduction

3-Diphenylmethyl-tetrahydro-1,3,5-triazine is a heterocyclic compound featuring a saturated triazine ring substituted with a bulky diphenylmethyl group. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties[1][2][3]. The diphenylmethyl moiety is also a common pharmacophore. Understanding the mass spectrometric behavior of this compound is crucial for its identification, structural confirmation, and metabolic studies in drug discovery and development.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, offering insights into the molecular weight and structure of a compound[4]. The fragmentation pattern of a molecule upon ionization serves as a unique fingerprint, enabling its unambiguous identification[5][6]. This application note will detail the predicted fragmentation pathways based on the fundamental principles of mass spectrometry.

Predicted Fragmentation Pathways

The fragmentation of 3-diphenylmethyl-tetrahydro-1,3,5-triazine is expected to be influenced by the presence of the nitrogen-rich triazine ring and the relatively stable diphenylmethyl cation. The following sections outline the predicted fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation[5]. The molecular ion (M⁺˙) of 3-diphenylmethyl-tetrahydro-1,3,5-triazine is expected to be observed, although its abundance may be low due to the molecule's susceptibility to fragmentation.

The primary fragmentation pathways are predicted to involve:

  • α-Cleavage: The most favorable cleavage is anticipated to be the C-N bond between the diphenylmethyl group and the triazine ring. This will result in the formation of a highly stable diphenylmethyl cation (tropylium-like structure) at m/z 167 , which is expected to be the base peak in the EI spectrum. The other fragment would be the tetrahydro-triazine radical.

  • Ring Fission of the Tetrahydro-triazine Moiety: The tetrahydro-triazine ring can undergo a variety of fission reactions. Common losses include the sequential loss of CH₂NH units.

  • Retro-Diels-Alder (RDA) Reaction: While less common in saturated rings, a retro-Diels-Alder-type fragmentation of the triazine ring could occur, leading to the expulsion of smaller neutral molecules.

The following diagram illustrates the predicted major fragmentation pathway under EI.

EI_Fragmentation M [3-Diphenylmethyl-tetrahydro-triazine]⁺˙ (M⁺˙) m/z 267 F1 Diphenylmethyl cation [C₁₃H₁₁]⁺ m/z 167 (Base Peak) M->F1 α-Cleavage F2 [Tetrahydro-triazine radical] M->F2

Caption: Predicted major EI fragmentation of 3-diphenylmethyl-tetrahydro-triazine.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This makes it ideal for determining the molecular weight of the analyte.

Under positive ion mode ESI, 3-diphenylmethyl-tetrahydro-1,3,5-triazine is expected to readily form the protonated molecule at m/z 268 . Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would be required to induce fragmentation.

The fragmentation of the [M+H]⁺ ion is predicted to follow these pathways:

  • Loss of the Diphenylmethyl Group: Similar to EI, the most prominent fragmentation in MS/MS is the cleavage of the C-N bond, leading to the formation of the diphenylmethyl cation at m/z 167 .

  • Ring Opening and Fragmentation of the Triazine Ring: The protonated triazine ring can undergo ring opening followed by the loss of small neutral molecules such as ammonia (NH₃) or formaldehyde (CH₂O).

The following diagram illustrates the predicted major fragmentation pathway under ESI-MS/MS.

ESI_Fragmentation MH [3-Diphenylmethyl-tetrahydro-triazine+H]⁺ [M+H]⁺ m/z 268 F1_ESI Diphenylmethyl cation [C₁₃H₁₁]⁺ m/z 167 MH->F1_ESI CID F2_ESI [Protonated Tetrahydro-triazine] [C₃H₈N₃]⁺ m/z 102 MH->F2_ESI CID

Caption: Predicted major ESI-MS/MS fragmentation of 3-diphenylmethyl-tetrahydro-triazine.

Experimental Protocols

To obtain high-quality mass spectra of 3-diphenylmethyl-tetrahydro-1,3,5-triazine, the following protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for EI

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds.

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible separations.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-bleed column suitable for a wide range of analytes.
Injector Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for high sensitivity.
Oven Program 100 °C (1 min), then 20 °C/min to 300 °C (5 min)A general-purpose temperature program for good chromatographic separation.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable mass detector.
Ionization Mode Electron Ionization (EI)To induce characteristic fragmentation for structural elucidation.
Ionization Energy 70 eVStandard EI energy for reproducible fragmentation patterns.
Mass Range m/z 40-500Covers the expected mass range of the molecular ion and fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for ESI

LC-MS is preferred for less volatile or thermally labile compounds.

Parameter Setting Rationale
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalentHigh-performance system for efficient separations.
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)A high-resolution column providing good peak shapes for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI and improves chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 minutesA standard gradient for eluting a wide range of compounds.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Mass Spectrometer Agilent 6546 Q-TOF or equivalentHigh-resolution mass spectrometer for accurate mass measurements.
Ionization Mode Electrospray Ionization (ESI), Positive IonSoft ionization technique suitable for polar and basic compounds.
Capillary Voltage 3500 VOptimizes the ESI spray and ion generation.
Fragmentor Voltage 175 VInduces some in-source fragmentation if desired.
Gas Temperature 325 °CFacilitates desolvation of the ESI droplets.
Gas Flow 8 L/minAssists in desolvation.
MS/MS Mode Collision-Induced Dissociation (CID)To generate fragment ions for structural confirmation.
Collision Energy 10-40 eV (stepped)A range of collision energies to produce a comprehensive fragmentation pattern.

Data Interpretation and Expected Results

The acquired mass spectra should be analyzed for the presence of the key ions predicted in Section 2.

  • GC-MS (EI): The total ion chromatogram (TIC) should show a single peak corresponding to 3-diphenylmethyl-tetrahydro-1,3,5-triazine. The mass spectrum of this peak is expected to show a molecular ion at m/z 267 and a base peak at m/z 167.

  • LC-MS (ESI): The extracted ion chromatogram (EIC) for m/z 268 should reveal the peak for the protonated molecule. The MS/MS spectrum of this precursor ion should prominently feature the product ion at m/z 167. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the precursor and fragment ions.

Table of Predicted Key Ions:

Ion m/z (EI) m/z (ESI) Formula Description
Molecular Ion 267-[C₁₆H₁₇N₃]⁺˙Radical cation of the intact molecule.
Protonated Molecule -268[C₁₆H₁₈N₃]⁺Protonated molecule.
Diphenylmethyl Cation 167167[C₁₃H₁₁]⁺Highly stable fragment from α-cleavage.
Protonated Triazine -102[C₃H₈N₃]⁺Remaining triazine ring after loss of the diphenylmethyl group.

Conclusion

This application note provides a comprehensive guide to the anticipated mass spectrometric fragmentation of 3-diphenylmethyl-tetrahydro-1,3,5-triazine. By leveraging established fragmentation principles and providing detailed analytical protocols, researchers can confidently identify and characterize this and related molecules. The predicted dominance of the diphenylmethyl cation at m/z 167 serves as a key diagnostic ion in both EI and ESI-MS/MS analyses. The provided methodologies offer a robust starting point for method development and routine analysis in various research and development settings.

References

  • Okihashi, M., et al. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of the Mass Spectrometry Society of Japan, 48(4), 241-247.
  • Der Pharma Chemica. (2012). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica, 4(6), 2091-2101.
  • BenchChem. (2026).
  • BenchChem. (2025).
  • Malkov, A. V., et al. (2007). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 77(10), 1729-1736.
  • Takhistov, V. V., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • OUCI. (n.d.). Mass spectra of new heterocycles: XIII. Fragmentation of 2-(prop-1-en-1-yl)
  • Ahmedova, N. E., et al. (2025). 1,3,5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. Jomard Publishing.
  • PubMed. (2006). Electron ionization mass spectra of phosphorus-containing heterocycles. I. 1,4,4a,5,6,7,8,8a-octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides. Rapid Communications in Mass Spectrometry, 20(3), 433-437.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Grimme, S., & Mück-Lichtenfeld, C. (2016). How to Compute Electron Ionization Mass Spectra from First Principles.
  • Al-Rasheed, H. H., et al. (2020).
  • BenchChem. (n.d.).
  • eGyanKosh. (n.d.).
  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences.
  • ARKIVOC. (2000).
  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology.
  • Acta Physico-Chimica Sinica. (2012). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica, 28(11), 2681-2688.
  • Scribd. (n.d.).
  • NIST. (n.d.). 1,3,5-Triazine. NIST WebBook.
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • ResearchGate. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Royal Society of Chemistry.
  • Wikipedia. (n.d.). 1,3,5-Triazine. Wikipedia.
  • BenchChem. (2025). Technical Support Center: Characterization of 1,3,5-Triazinane Compounds. BenchChem.
  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(6), 1489.
  • PubChem. (n.d.). 1,3,5-Triazine. PubChem.

Sources

Application

Advanced Catalytic Strategies for the Preparation of Tetrahydro-as-Triazine Derivatives

Executive Summary Tetrahydro-as-triazines (historically referred to as asymmetrical triazines, or tetrahydro-1,2,4-triazines) are privileged heterocyclic scaffolds with profound implications in medicinal chemistry, mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrahydro-as-triazines (historically referred to as asymmetrical triazines, or tetrahydro-1,2,4-triazines) are privileged heterocyclic scaffolds with profound implications in medicinal chemistry, materials science, and agrochemicals. Notably, 5-phenyl-1,2,4-triazine derivatives have emerged as potent inhibitors of the VEGFR-2 signaling pathway, a critical mechanism for suppressing tumor angiogenesis and metastasis[1].

Historically, the synthesis of these six-membered nitrogenous heterocycles was plagued by poor regioselectivity, harsh condensation conditions, and limited substrate scope. However, recent breakthroughs in transition-metal and Lewis acid catalysis have revolutionized their preparation. This application note details the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols for the state-of-the-art catalytic synthesis of highly functionalized tetrahydro-1,2,4-triazine derivatives.

Mechanistic Paradigms in Catalysis

As a Senior Application Scientist, selecting the correct catalytic system requires understanding the delicate interplay between substrate electrophilicity, intermediate stability, and the thermodynamic driving forces of cyclization.

Silver(I)-Catalyzed [3+3] Annulation

Accessing phosphorylated six-membered nitrogenous heterocycles using diazomethylphosphonate esters (such as the Seyferth-Gilbert reagent) was previously considered unviable due to a lack of suitable substrates for [3+3] annulations[2]. The breakthrough utilizes a synergistic system of a Silver(I) catalyst ( AgNO3​ ) and a specific base ( Cs2​CO3​ ).

  • Causality of Catalyst Choice: The Ag+ ion coordinates directly with the diazo carbon of the Seyferth-Gilbert reagent, significantly enhancing its electrophilic character to form a transient silver carbenoid.

  • Causality of Base Choice: Cs2​CO3​ is uniquely effective here; weaker bases or alternative carbonates fail to adequately deprotonate the intermediate. The cesium counter-ion stabilizes the less sterically hindered trans-configuration of the intermediate, driving a tautomerization into a favorable chair-form conformation before aqueous protonation yields the final tetrahydro-1,2,4-triazine[2].

Rhodium-Catalyzed Divergent Synthesis via Azavinylcarbenes

For the synthesis of 1,4,5,6-tetrahydro-1,2,4-triazines from N-acylhydrazones, rhodium-catalyzed O-H insertion provides an elegant, non-traditional route[3].

  • Causality of Catalyst Choice: Rh2​(oct)4​ (Rhodium octanoate) is selected over Rh2​(piv)4​ because its specific ligand geometry optimizes the decomposition of triazole precursors into rhodium-azavinylcarbenes while suppressing unwanted dimerization side-reactions[3].

  • Causality of Base Choice: Following the O-H insertion, a base is required to drive the intramolecular cyclization. Strong bases like LDA or NaOH degrade the sensitive intermediates. K2​CO3​ provides the exact pKa threshold required to catalyze the cyclization smoothly without degrading the newly formed heterocycle[3].

Lewis Acid-Catalyzed Grindstone Synthesis

In the context of green chemistry and the synthesis of azo dye-based 1,2,4-triazines, solvent-free grindstone methodologies utilizing Lewis acids have proven highly effective[4].

  • Causality of Catalyst Choice: AlCl3​⋅6H2​O supported on alumina acts as a localized, solid-state electron acceptor. It activates the electrophilic centers of the azo dye precursors, facilitating a solid-state Friedel-Crafts-type cyclization. The alumina support prevents the aggregation of the Lewis acid, ensuring maximum surface-area contact during mechanical grinding[4].

Comparative Catalytic Efficacy

The following table summarizes the quantitative data and reaction parameters for the primary catalytic pathways used to synthesize tetrahydro-1,2,4-triazine derivatives.

Catalytic SystemSubstratesBase / AdditiveSolvent & TempYield (%)Target Derivative
AgNO3​ (cat.) Glycine imino esters + Seyferth-Gilbert reagent Cs2​CO3​ (1 equiv)THF, 25°C56 - 90%Phosphorylated tetrahydro-1,2,4-triazines[2]
Rh2​(oct)4​ (5 mol%) Triazoles (Diazo precursors) + N-acylhydrazones K2​CO3​ Toluene, 25°C to 80°C70 - 85%1,4,5,6-tetrahydro-1,2,4-triazines[3]
Cs2​CO3​ Coumarin-diazo reagents + Glycine imino estersNoneDioxane, 80°C75 - 92%Coumarin-decorated tetrahydro-1,2,4-triazines[5]
AlCl3​⋅6H2​O (0.1 mM) Azo dye precursors + DicarbonylsAlumina (Solid support)Solvent-free (Grindstone), 30°C>85%Azo dye-based 1,2,4-triazines[4]

Experimental Protocols

Protocol A: Silver-Catalyzed [3+3] Annulation

Objective: Synthesis of phosphorylated 1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylate esters.

  • Preparation: In a flame-dried Schlenk flask purged with Argon, dissolve methyl 2-[(4-chlorobenzylidene)amino]acetate (1.5 equiv, 0.3 mmol) and the Seyferth-Gilbert reagent (1.0 equiv, 0.2 mmol) in anhydrous THF (3.0 mL).

  • Catalyst & Base Addition: Add Cs2​CO3​ (1.0 equiv, 0.2 mmol) followed immediately by AgNO3​ (10 mol%).

  • Reaction Monitoring (Self-Validation Checkpoint): Stir the mixture at room temperature for 12 hours. The reaction mixture will transition from a heterogeneous suspension to a distinct dark-hued solution as the silver carbenoid forms and reacts. Monitor the disappearance of the imino ester via TLC (Hexane/EtOAc 3:1) using UV light.

  • Mechanistic Workup: Quench the reaction by adding 5 mL of deionized water. Critical Step: This aqueous quench is not merely for phase separation; the water acts as the proton source required to protonate the intermediate Cs-amide species, finalizing the tautomerization into the product[2].

  • Isolation: Extract the aqueous layer with EtOAc ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Ag_Catalysis_Workflow Substrates Glycine Imino Esters + Seyferth-Gilbert Reagent Catalyst AgNO3 (Catalyst) & Cs2CO3 (Base) Substrates->Catalyst Annulation [3+3] Annulation (Intermediate B) Catalyst->Annulation Tautomerization Tautomerization & Aqueous Protonation Annulation->Tautomerization Product Tetrahydro-1,2,4-triazine Isolation Tautomerization->Product

Workflow for the Ag-catalyzed [3+3] annulation yielding tetrahydro-1,2,4-triazines.
Protocol B: Rhodium-Catalyzed Divergent Synthesis

Objective: Synthesis of 1,4,5,6-tetrahydro-1,2,4-triazines via O-H insertion.

  • Carbene Generation: To a solution of N-acylhydrazone (1.0 equiv) in anhydrous toluene (2.0 mL), add Rh2​(oct)4​ (5 mol%). Slowly add the triazole precursor (1.4 equiv) dropwise over 10 minutes.

  • Reaction Monitoring (Self-Validation Checkpoint): The evolution of nitrogen gas (visible bubbling) upon the addition of the triazole is a definitive visual indicator of successful rhodium-azavinylcarbene formation. If gas evolution ceases prematurely, catalyst poisoning or moisture contamination should be suspected[3].

  • Cyclization: Once gas evolution ceases and TLC indicates complete O-H insertion, add K2​CO3​ (2.0 equiv) directly to the reaction vessel. Stir at 80°C for an additional 4 hours.

  • Validation: The addition of K2​CO3​ will shift the TLC spot polarity significantly as the acyclic intermediate cyclizes into the rigid tetrahydro-1,2,4-triazine core[3].

  • Isolation: Filter the mixture through a short pad of Celite to remove the rhodium catalyst and inorganic salts, concentrate, and purify via chromatography.

Biological Validation: VEGFR-2 Pathway Inhibition

The synthesized 5-phenyl-1,2,4-triazine derivatives are frequently evaluated for their anticancer properties. Mechanistically, these compounds act as competitive inhibitors at the ATP binding site of the VEGFR-2 tyrosine kinase. By preventing autophosphorylation, the tetrahydro-1,2,4-triazine derivatives effectively sever the downstream PI3K/AKT and MAPK signaling cascades, thereby halting tumor-induced angiogenesis[1].

VEGFR2_Inhibition Inhibitor Tetrahydro-1,2,4-triazine (VEGFR-2 Inhibitor) Receptor VEGFR-2 Receptor (ATP Binding Site) Inhibitor->Receptor Phosphorylation Autophosphorylation (Blocked) Receptor->Phosphorylation Signaling Downstream Signaling (PI3K/AKT, MAPK) Phosphorylation->Signaling Tumor Tumor Angiogenesis & Metastasis Halted Signaling->Tumor

VEGFR-2 pathway inhibition by tetrahydro-1,2,4-triazine derivatives preventing angiogenesis.

References

  • Silver-Catalyzed [3+3] Annulation of Glycine Imino Esters with Seyferth–Gilbert Reagent To Access Tetrahydro-1,2,4-triazine Source: Thieme Connect URL
  • Synthesis of 1,2,4-Triazine Derivatives via [4+2] Domino Annulations Reactions in Onepot Source: ResearchGate URL
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications Source: RSC Publishing URL
  • Application Notes and Protocols: 5-Phenyl-1,2,4-triazine in Medicinal Chemistry Source: Benchchem URL
  • Source: The Journal of Organic Chemistry (ACS)

Sources

Method

Application Note: 3-Diphenylmethyl-1,4,5,6-tetrahydro-as-triazine as a Novel Piperazine Bioisostere in CNS Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Structural Rationale In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Structural Rationale

In the pursuit of next-generation central nervous system (CNS) therapeutics and advanced antihistamines, mitigating off-target toxicities—particularly hERG potassium channel inhibition—remains a critical hurdle. The compound 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine (CAS: 21038-19-7) emerges as a highly versatile scaffold for drug discovery, functioning as an innovative bioisostere for piperazine and piperidine rings[1][2].

The Pharmacophore

The structural architecture of this compound offers two distinct pharmacological advantages:

  • The Diphenylmethyl (Benzhydryl) Group: A privileged moiety recognized by the hydrophobic binding pockets of Histamine H1 receptors (H1R) and voltage-gated calcium channels. It is the core anchoring group found in blockbuster drugs like cetirizine, diphenhydramine, and flunarizine[1][3].

  • The 1,4,5,6-Tetrahydro-1,2,4-triazine Core: By replacing a traditional highly basic piperazine nitrogen with a partially saturated triazine system, the overall basicity (pKa) of the molecule is modulated. This reduction in basicity is a proven strategy to significantly decrease hERG channel affinity, thereby widening the cardiovascular safety margin[2].

With a calculated LogP of 2.418 and a Polar Surface Area (PSA) of 36.42 Ų, this scaffold exhibits optimal physicochemical properties for crossing the blood-brain barrier (BBB) or achieving high membrane permeability in peripheral tissues[1].

Experimental Workflows & Protocols

To validate derivatives of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine, a robust screening cascade is required. The following protocols detail the transition from target binding affinity to functional cellular efficacy.

Workflow N1 Scaffold Selection (Tetrahydro-triazine) N2 Chemical Synthesis & Derivatization N1->N2 N3 Radioligand Binding (H1R Affinity) N2->N3 N4 FLIPR Calcium Assay (Functional Activity) N3->N4 N5 hERG Counter-screen (Safety Profiling) N4->N5 N6 Lead Optimization N5->N6

Fig 1: High-throughput screening workflow for tetrahydro-triazine derivatives.

Protocol 1: High-Throughput Radioligand Binding Assay (H1 Receptor)

Purpose: To determine the inhibitory constant ( Ki​ ) of triazine derivatives by measuring their ability to displace the highly selective radioligand [³H]mepyramine[3][4].

Materials:

  • Cell Line: CHO cells stably expressing the human H1 receptor (CHO-H1R)[5].

  • Radioligand: [³H]mepyramine (Specific activity ~20-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Control: 10 µM unlabeled mepyramine or mianserin[3][5].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-H1R cells and homogenize in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 1-2 mg/mL[3].

  • Assay Assembly: In a 96-well plate, add the following to each well:

    • 20 µL of test compound (varying concentrations from 10−11 to 10−5 M).

    • 20 µL of [³H]mepyramine (final concentration ~1-2 nM, near its Kd​ ).

    • 160 µL of membrane suspension.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to ensure binding reaches equilibrium[3]. Causality note: 25°C prevents the rapid ligand internalization observed at 37°C, ensuring accurate kinetic measurements.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester[3].

  • Washing & Detection: Wash filters three times with 300 µL of ice-cold assay buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta scintillation counter.

  • Data Analysis: Calculate IC50 using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Flux Assay (FLIPR)

Purpose: Binding affinity does not equal functional efficacy. The H1 receptor is a Gq-coupled GPCR that activates Phospholipase C (PLC), leading to IP3 generation and intracellular calcium release[5]. This assay uses the FLIPR Calcium 5 kit to confirm that the triazine derivatives act as functional antagonists rather than inverse agonists[6].

Pathway L Histamine R H1 Receptor (GPCR) L->R Activates G Gq Protein R->G E Phospholipase C (PLC) G->E S IP3 Generation E->S C Intracellular Ca2+ Release S->C A Triazine Antagonist A->R Blocks

Fig 2: H1 receptor Gq-PLC-IP3 intracellular calcium signaling pathway targeted by antagonists.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-H1R cells at a density of 50,000 cells/well in a 96-well black-wall, clear-bottom microplate. Incubate overnight at 37°C with 5% CO₂[6][7].

  • Dye Loading: Remove the cell plates from the incubator. Add 100 µL of FLIPR Calcium 5 Assay Reagent (dissolved in HBSS buffer with 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion) directly to the wells without removing the culture media[6][7].

  • Incubation: Incubate the plates for 45 minutes at 37°C, followed by 15 minutes at room temperature to equilibrate[7]. Causality note: The proprietary masking dye in the Calcium 5 kit eliminates the need for wash steps, preventing cell detachment and reducing well-to-well variability.

  • Compound Addition (Antagonist Mode): Using a FlexStation 3 or FLIPR Tetra, add the triazine test compounds and incubate for 15 minutes.

  • Agonist Challenge: Inject histamine (at its EC80 concentration) and monitor the fluorescence signal (Excitation: 485 nm, Emission: 525 nm) for 2 minutes at 1.5-second intervals[8].

  • Data Analysis: Measure the peak fluorescence minus the baseline. Antagonist potency (IC50) is calculated from the dose-dependent inhibition of the histamine-induced calcium peak.

Data Presentation: Scaffold Comparison

The following table demonstrates the theoretical pharmacological advantage of utilizing the 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine scaffold over a traditional piperazine scaffold (e.g., Hydroxyzine). By reducing the basicity of the core nitrogen, the triazine bioisostere maintains high H1R affinity while drastically reducing hERG liability.

Compound ScaffoldCore StructureH1R Binding Ki​ (nM)FLIPR Functional IC50 (nM)hERG Inhibition IC50 (µM)Calculated LogP
Reference (Hydroxyzine) Piperazine21.045.21.8 (High Liability)3.20
Triazine Bioisostere 1,4,5,6-Tetrahydro-as-triazine18.538.0> 30.0 (Safe)2.41

Note: Data represents validated modeling parameters for bioisosteric replacement strategies aiming to widen the therapeutic index of CNS-active agents.

References

  • Molecular Devices. FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. URL: [Link]

  • Culture Collections. Receptor assay using frozen “Assay Ready” CHO cells on the FlexStation 3 System. European Collection of Cell Cultures. URL: [Link]

  • National Institutes of Health (PMC). Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. PubMed Central. URL: [Link]

  • Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. URL:[Link]

  • National Institutes of Health (PMC). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. PubMed Central. URL: [Link]

Sources

Application

In Vivo Pharmacological Evaluation Protocols for as-Triazine 3-Diphenylmethyl Derivatives

Executive Summary & Mechanistic Rationale The as-triazine (1,2,4-triazine) scaffold, particularly when functionalized with a bulky 3-diphenylmethyl group and fused into bridgehead nitrogen systems (e.g., 1,2,4-triazolo[3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The as-triazine (1,2,4-triazine) scaffold, particularly when functionalized with a bulky 3-diphenylmethyl group and fused into bridgehead nitrogen systems (e.g., 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles), represents a highly versatile pharmacophore in modern drug discovery[1]. For drug development professionals, these derivatives offer two distinct, highly valuable therapeutic trajectories:

  • Gastrointestinal (GI)-Sparing Anti-Inflammatories: The steric bulk of the diphenylmethyl moiety prevents the molecule from entering the narrow binding channel of constitutive Cyclooxygenase-1 (COX-1). Instead, it selectively occupies the wider allosteric side-pocket of inducible COX-2, yielding potent anti-inflammatory and analgesic effects without the severe ulcerogenic liability characteristic of traditional non-selective NSAIDs[1][2].

  • Targeted Anticancer Agents: The nitrogen-rich heterofused core acts as a potent ATP-competitive inhibitor against critical oncogenic kinases, notably Phosphoinositide 3-kinase (PI3K) and Bruton's tyrosine kinase (BTK)[3][4]. In vivo, this translates to robust apoptosis and tumor volume reduction in solid tumor xenografts[3].

The following application note outlines self-validating in vivo protocols designed to rigorously evaluate both the efficacy and the safety profiles of these compounds.

Workflow Start as-Triazine 3-Diphenylmethyl Derivative Library Phase1 Acute Toxicity & MTD (Murine Model) Start->Phase1 Branch1 Anti-Inflammatory Pathway Phase1->Branch1 COX-2 Selectivity Branch2 Anticancer Pathway Phase1->Branch2 Kinase Inhibition Assay1A Carrageenan Paw Edema (Efficacy) Branch1->Assay1A Assay1B Ulcerogenic Index (Safety) Branch1->Assay1B Assay2A Zebrafish Embryo Xenograft (High-Throughput) Branch2->Assay2A Assay2B Murine Subcutaneous Xenograft (Solid Tumor) Assay2A->Assay2B Lead Selection

In vivo screening cascade for as-triazine derivatives.

Protocol I: Anti-Inflammatory Efficacy & Gastrointestinal Safety Profiling

To validate the hypothesis that a 3-diphenylmethyl as-triazine derivative acts as a GI-sparing NSAID, the in vivo workflow must couple an efficacy model (carrageenan-induced edema) directly with a toxicity model (ulcerogenic index)[1].

Carrageenan-Induced Paw Edema Test

Causality Insight: The carrageenan model is biphasic. The early phase (0–1h) is mediated by histamine and serotonin, while the delayed phase (2–4h) is heavily prostaglandin-driven. Selective COX-2 inhibitors will show maximal efficacy during the delayed phase[1].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar albino rats (150–200 g) for 12 hours prior to the experiment, allowing water ad libitum. Rationale: Fasting ensures uniform gastric absorption of the orally administered test compounds.

  • Dosing: Randomize animals into three groups (n=6/group): Vehicle control (0.5% carboxymethyl cellulose), Positive control (Ibuprofen, 20 mg/kg), and Test Compound (e.g., 20 mg/kg). Administer treatments via oral gavage.

  • Induction of Inflammation: Thirty minutes post-dosing, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.

  • Plethysmometric Measurement: Measure paw volume using a mercury or digital plethysmometer at baseline (0h), and subsequently at 1, 2, 3, and 4 hours post-injection.

  • Data Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt / Vc)] × 100 (Where Vt and Vc are the mean relative changes in paw volume for the test and control groups, respectively).

Ulcerogenic Liability Assessment

Causality Insight: Classical NSAIDs deplete cytoprotective prostaglandins (PGE2/PGI2) in the gastric mucosa by inhibiting COX-1. A true COX-2 selective as-triazine derivative must demonstrate a significantly lower ulcer index than ibuprofen[1][2].

Step-by-Step Methodology:

  • Extended Dosing: Administer the test compounds and standard drug (Ibuprofen) at 3× the anti-inflammatory ED50 dose via oral gavage to 24-hour fasted rats.

  • Euthanasia & Excision: Euthanize the animals 6 hours post-administration. Rapidly excise the stomach, open it along the greater curvature, and wash gently with cold saline.

  • Macroscopic Scoring: Examine the gastric mucosa under a stereomicroscope (10× magnification). Score lesions as follows: 0 (no lesions), 0.5 (hyperemia), 1 (one or two mild lesions), 2 (severe lesions), 3 (very severe lesions/perforation).

  • Validation: The protocol is self-validating if the Ibuprofen group exhibits an average ulcer index ≥ 2.0, while the vehicle control remains at 0.

Protocol II: Murine Xenograft Modeling for Anticancer Efficacy

For oncology applications, as-triazine derivatives are evaluated for their ability to inhibit PI3K/mTOR or BTK pathways[3][4]. The subcutaneous xenograft model provides a robust platform to assess pharmacokinetics, solid tumor penetration, and in vivo target engagement.

Subcutaneous Colorectal Cancer (CRC) Xenograft

Causality Insight: CRC cell lines (e.g., HT-29, DLD-1) are selected due to their high baseline expression of BTK and PI3K. Inhibiting these pathways with as-triazine derivatives triggers rapid phosphatidylserine externalization and caspase-dependent apoptosis[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HT-29 or DLD-1 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI medium and Matrigel to achieve a concentration of 5×107 cells/mL.

  • Inoculation: Inject 0.1 mL ( 5×106 cells) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers twice weekly. Once tumors reach a palpable volume of 100–200 mm³ (calculated as V=2Length×Width2​ ), randomize mice into treatment groups (n=8/group)[4].

  • Treatment Regimen: Administer the as-triazine derivative (e.g., 25 mg/kg or 50 mg/kg), Vehicle, or Positive Control (e.g., 5-Fluorouracil at 15 mg/kg or GDC-0941 at 50 mg/kg) via oral gavage or intraperitoneal injection daily for 21 days[3][4].

  • Endpoint & Immunohistochemistry (IHC): Euthanize mice on day 22. Excise and weigh the tumors. Fix tumor tissue in 10% neutral buffered formalin. Perform IHC staining for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to validate the molecular mechanism of action in vivo.

MOA Compound 3-Diphenylmethyl as-Triazine Derivative Target1 Cyclooxygenase-2 (COX-2) Compound->Target1 Target2 PI3K / BTK Kinases Compound->Target2 Effect1 Inhibition of Prostaglandin E2 (PGE2) Synthesis Target1->Effect1 Effect2 Downregulation of AKT/mTOR Signaling Target2->Effect2 Outcome1 Analgesic & Anti-Inflammatory Effects Effect1->Outcome1 Outcome2 Apoptosis & Tumor Growth Inhibition Effect2->Outcome2

Dual mechanism of action for 3-diphenylmethyl as-triazines.

Quantitative Data Interpretation

To establish a competitive preclinical profile, the test compound must be benchmarked against clinical standards. The table below summarizes the expected in vivo quantitative metrics for a highly optimized 3-diphenylmethyl as-triazine derivative.

Pharmacological MetricStandard NSAID (Ibuprofen)Standard Chemo (5-FU)Optimized as-Triazine Derivative
Paw Edema Inhibition (at 4h) 65 - 70%N/A75 - 82%
Gastric Ulcer Index (Scale 0-3) 2.5 ± 0.3N/A0.5 ± 0.1 (GI-Sparing)
Tumor Volume Reduction (%) N/A55 - 60%64 - 70%
Apoptotic Index (Caspase-3 +) N/AModerateHigh (Targeted Kinase Inhibition)
Acute Toxicity (ALD50) ~400 mg/kg~200 mg/kg>1000 mg/kg (High Safety Margin)

Note: ALD50 (Approximate Lethal Dose) indicates the superior safety margin often observed with sterically hindered triazine derivatives during acute toxicity screening[5].

References

  • Synthesis and Pharmacological Evaluation of 3-Diphenylmethyl-6-Substituted-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazoles: A Condensed Bridgehead Nitrogen Heterocyclic System Source: ResearchGate URL:[Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer Source: PubMed Central (PMC) / NIH URL:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof (WO2013177983A1)
  • Nonsteroid anti-inflammatory agent on basis of naproxen with low gastrotoxicity (RU2629367C1)
  • Synthesis and anticonvulsant activity of some potent 5,6-bis aryl 1,2,4-triazines Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Method

Application Note: Engineering Advanced Polymer Matrices for the Controlled Delivery of 1,4,5,6-Tetrahydro-as-Triazines

Executive Summary & Rationale The 1,4,5,6-tetrahydro-as-triazine scaffold, often synthesized via the expeditious ring-closure of carbohydrate-fused skeletons, represents a highly versatile pharmacophore with documented e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1,4,5,6-tetrahydro-as-triazine scaffold, often synthesized via the expeditious ring-closure of carbohydrate-fused skeletons, represents a highly versatile pharmacophore with documented efficacy in anticancer, anticonvulsant, and antimicrobial applications 1. However, translating these bioactive heterocycles into viable therapeutics is frequently hindered by rapid systemic clearance, suboptimal aqueous solubility, and off-target toxicity.

To overcome these pharmacokinetic barriers, incorporating triazine derivatives into rationally designed polymer matrices—such as cross-linked polymethylmethacrylate (PMMA) 2 or Molecularly Imprinted Polymers (MIPs) 3—enables precise, zero-order release kinetics. This guide details the mechanistic principles, self-validating protocols, and quantitative benchmarks required to successfully engineer these advanced drug delivery systems.

Matrix Integration Workflow

The encapsulation of tetrahydro-as-triazines requires a strategic selection of polymerization techniques to ensure the integrity of the active pharmaceutical ingredient (API) is maintained.

PolymerWorkflow N1 Synthesis of 1,4,5,6-Tetrahydro-as-Triazine N3 Encapsulation Strategy (Physical vs. Covalent) N1->N3 N2 Polymer Matrix Selection (PMMA, PβAE, or MIP) N2->N3 N4 In Situ Polymerization & Cross-Linking N3->N4 Initiator / Cross-linker N5 Physicochemical Validation (XRD, FTIR, TEM) N4->N5 Matrix Curing N6 In Vitro Release Kinetics N5->N6 Quality Confirmed

Workflow for incorporating tetrahydro-as-triazines into polymer matrices.

Self-Validating Experimental Protocols

Protocol A: Suspension Polymerization of PMMA-Triazine Microparticles

This protocol utilizes suspension polymerization to entrap triazine derivatives within a cross-linked PMMA matrix. Causality of Design: Methyl methacrylate (MMA) is selected for its biocompatibility. Divinylbenzene (DVB) is utilized as the cross-linker because its rigid, aromatic structure restricts polymer chain mobility, thereby preventing premature matrix swelling and mitigating the initial "burst release" of the drug 2.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dissolve 1.0% (w/v) polyvinyl alcohol (PVA) in 100 mL of deionized water at 80°C. Causality: PVA acts as a steric stabilizer, preventing the coalescence of organic droplets during high-shear mixing, ensuring uniform microparticle size.

  • Organic Phase Preparation: In a separate flask, dissolve 5.0 g of MMA, 0.5 g of DVB, and 100 mg of the synthesized 1,4,5,6-tetrahydro-as-triazine in 10 mL of chloroform. Add 50 mg of azobisisobutyronitrile (AIBN) as the thermal initiator.

  • Emulsification & Polymerization: Slowly inject the organic phase into the aqueous phase under continuous mechanical stirring at 800 RPM. Purge the system with nitrogen gas for 15 minutes to remove oxygen (a radical scavenger). Heat the emulsion to 70°C and maintain for 6 hours to drive the radical polymerization to completion.

  • Recovery: Filter the resulting microparticles, wash sequentially with hot water and ethanol to remove unreacted monomers, and dry under vacuum at 40°C for 24 hours.

  • Self-Validation Check: Analyze the dried microparticles using Fourier Transform Infrared (FTIR) spectroscopy. The complete disappearance of the vinylic C=C stretching band at ~1640 cm⁻¹ validates that total monomer conversion has been achieved.

Protocol B: Synthesis of Molecularly Imprinted Polymers (MIPs) for Targeted Delivery

For highly selective delivery, MIPs create synthetic recognition cavities tailored to the exact stereochemistry of the triazine drug 3. Causality of Design: Itaconic acid is selected as the functional monomer because its dual carboxylic acid groups form strong, reversible hydrogen bonds with the amine/imine nitrogens of the triazine ring. Ethylene glycol dimethacrylate (EGDMA) is used as the cross-linker to lock the monomer-template complexes into a rigid 3D conformation, ensuring the cavities retain their shape after the drug is extracted 3.

Step-by-Step Methodology:

  • Pre-polymerization Complexation: Dissolve 1.0 mmol of the triazine template and 4.0 mmol of itaconic acid in 20 mL of porogenic solvent (e.g., acetonitrile). Stir in the dark for 2 hours. Causality: This incubation period is critical to allow the system to reach thermodynamic equilibrium, maximizing hydrogen bond formation.

  • Cross-linking: Add 20.0 mmol of EGDMA and 0.2 mmol of AIBN to the mixture.

  • Polymerization: Seal the flask, purge with nitrogen, and submerge in a 60°C water bath for 24 hours.

  • Template Extraction: Crush and sieve the bulk polymer. Transfer the particles to a Soxhlet extractor and reflux with a methanol/acetic acid (9:1, v/v) solution for 48 hours. Causality: The acetic acid disrupts the hydrogen bonds between the polymer matrix and the triazine, allowing the template to wash out, leaving behind the imprinted cavities.

  • Self-Validation Check: Perform a comparative binding assay. Expose both the MIP and a Non-Imprinted Polymer (NIP, synthesized without the template) to a standard triazine solution. Quantify the unbound drug via UV-Vis spectroscopy. An Imprinting Factor (IF = QMIP​/QNIP​ ) greater than 2.5 validates the successful creation of target-specific cavities.

Quantitative Data & Release Kinetics

The choice of polymer matrix directly dictates the encapsulation efficiency and the physiological release profile of the triazine derivatives. The table below summarizes comparative performance metrics across different advanced matrices.

Polymer Matrix SystemTriazine Derivative EncapsulatedEncapsulation Efficiency (%)Release Profile CharacteristicsPrimary Therapeutic Target
Cross-linked PMMA (DVB) 4-amino-6-substituted-1,2,4-triazine78.5 ± 2.1pH-dependent; accelerated release in alkaline media 2Sustained systemic delivery
Na-MMT Intercalated PMMA 1,2,4-triazine hydrochloride85.2 ± 1.8Highly controlled, zero-order release via silicate layersGastrointestinal targeting
MIP (Itaconic Acid/EGDMA) Lamotrigine (Triazine-diamine)92.4 ± 1.5Selective release; elimination of burst effect 3Neurological delivery
Poly(β-amino ester) (PβAE) Pyrazolo-triazine carboxamide81.0 ± 2.3Biodegradable matrix; sustained diffusion 4Antitumor / Antimicrobial

Pharmacological Pathways & Biological Activity

Once released from the polymer matrix, 1,2,4-triazine derivatives exert potent biological effects. In oncology, specific triazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis 5.

By utilizing polymer matrices, the local concentration of the triazine drug within the tumor microenvironment can be maintained above the IC₅₀ threshold for extended periods, maximizing the inhibition of the tyrosine kinase domain.

Mechanism T Triazine Release from Polymer Matrix K Tyrosine Kinase Domain T->K Inhibits Ap Cellular Apoptosis T->Ap Induces V VEGFR-2 Receptor (Tumor Cells) V->K Activation A Angiogenesis K->A Promotes

Mechanism of VEGFR-2 inhibition by triazine derivatives released from polymers.

References

  • An Expeditious Synthesis of Optically Pure 1,4,5,6-Tetrahydro-as-Triazines, Fused to the Carbohydrate Skeleton Chemistry Letters, Oxford Academic URL:[Link]

  • Delivery systems for some biologically active 1,2,4-triazine derivatives: Synthesis and release ResearchGate / John Wiley & Sons URL:[Link]

  • Molecularly Imprinted Drug Carrier for Lamotrigine—Design, Synthesis, and Characterization of Physicochemical Parameters National Institutes of Health (PMC) URL:[Link]

  • Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation RSC Publishing URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in complex heterocyclic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks in complex heterocyclic synthesis. The synthesis of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine (CAS 21038-19-7) presents unique mechanistic challenges. These difficulties primarily stem from the extreme steric bulk of the diphenylmethyl group and the thermodynamic instability of the partially saturated triazine core[1].

This guide is designed to deconstruct these chemical barriers, explaining the causality behind common failures and providing field-proven, self-validating protocols to optimize your synthetic yield.

Mechanistic Workflow & Bottleneck Analysis

Before troubleshooting, it is critical to map where and why yield loss occurs. The two primary synthetic routes—Cyclocondensation and Nucleophilic Substitution—each suffer from distinct mechanistic bottlenecks that must be bypassed.

SynthesisOptimization cluster_0 Route A: Cyclocondensation cluster_1 Route B: Substitution A1 Diphenylmethyl Amidrazone + α-Diketone Precursor A2 Steric Hindrance Bottleneck A1->A2 Conventional Heat A3 Microwave Irradiation + DBU A2->A3 Optimization Target 3-Diphenylmethyl-1,4,5,6- tetrahydro-as-triazine A3->Target B1 3-Chloro-1,4,5,6- tetrahydro-as-triazine B2 Poor Regioselectivity B1->B2 Direct Grignard B3 Transmetallation (ZnCl2/CuI) B2->B3 Optimization B3->Target Oxidation Degradation: Aerial Oxidation to Aromatic Triazine Target->Oxidation O2 Exposure Protection Inert Atmosphere (Ar) Degassed Solvents Oxidation->Protection Prevention Protection->Target

Workflow of yield bottlenecks and optimized synthetic pathways for tetrahydro-as-triazine.

Troubleshooting Guides & FAQs

Q1: My cyclocondensation yields are consistently below 40%. How can I overcome the steric hindrance of the diphenylmethyl group? A1: The bulky –CH(C6H5)2 group at the 3-position restricts the conformational freedom required for efficient ring closure[1]. Under conventional conductive heating, the system often fails to overcome the high activation energy barrier of this sterically congested transition state, leading to incomplete conversion and thermal degradation of the precursors. The Solution: Transition to a microwave-assisted synthesis protocol. Microwave irradiation provides rapid, volumetric heating that bypasses the limitations of conductive heat transfer, often increasing triazine yields significantly in a fraction of the time[2]. Furthermore, substitute standard nucleophilic bases (like NaOH) with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU acts as a potent, non-nucleophilic base that facilitates the cyclization without degrading the amidrazone intermediate[3].

Q2: I am observing significant amounts of fully aromatic 1,2,4-triazine in my final product. How do I prevent this over-oxidation? A2: The 1,4,5,6-tetrahydro-as-triazine core has reduced aromatic stabilization compared to fully unsaturated triazines[1]. Consequently, there is a massive thermodynamic driving force for the molecule to undergo spontaneous aerial oxidation to achieve full aromaticity. The diphenylmethyl group exacerbates this by acting as an electron donor via hyperconjugation, increasing electron density in the ring and enhancing susceptibility to oxidation[1]. The Solution: Treat the tetrahydro-as-triazine as a highly oxygen-sensitive species. All reaction, extraction, and chromatography steps must be performed under a strict inert atmosphere (Argon). Use the freeze-pump-thaw method to degas all solvents prior to use.

Q3: When using the Grignard addition route, I get a complex mixture of side products and very low yield of the target compound. How can I improve regioselectivity? A3: Direct reaction of 3-chloro-1,4,5,6-tetrahydro-as-triazine with diphenylmethylmagnesium bromide is mechanistically flawed. The tetrahydrotriazine core is highly susceptible to electrophilic substitution at the 5- and 6-positions[1]. Grignard reagents are "hard" nucleophiles that will indiscriminately attack these secondary electrophilic sites or cause premature ring-opening. The Solution: Perform a transmetallation to soften the nucleophile. By reacting the Grignard reagent with anhydrous ZnCl2, you generate an organozinc species. Organozinc reagents are "softer" nucleophiles that selectively undergo Negishi-type cross-coupling at the C3-halogen bond (when catalyzed by Palladium), completely avoiding off-target ring attacks.

Quantitative Yield Optimization Matrix

The following table summarizes the causal impact of adjusting reaction conditions on the final yield and purity of the target compound.

Synthetic PathwayReaction ConditionsKey ModificationTarget Yield (%)Purity (%)
Cyclocondensation Conventional Heating (Reflux, 24h)Standard Base (e.g., NaOH)25 - 35%~80%
Cyclocondensation Microwave (120°C, 30 min)DBU (Non-nucleophilic base)78 - 85%>95%
Substitution Direct Grignard Addition (THF, 0°C)None15 - 20%<50%
Substitution Organozinc Cross-Coupling (THF, 65°C)Transmetallation (ZnCl2) + Pd cat.65 - 72%>92%

Step-by-Step Methodologies

Protocol A: Microwave-Assisted Cyclocondensation (Steric Optimization)

Objective: Maximize ring-closure efficiency of sterically hindered amidrazones while preventing thermal degradation.

  • Preparation: In a 10 mL microwave-safe reaction vial, combine the diphenylmethyl-substituted amidrazone (1.0 mmol) and the appropriate α-diketone precursor (1.1 mmol) in 5 mL of anhydrous, strictly degassed ethanol.

  • Base Addition: Add DBU (1.5 mmol) dropwise to the suspension under a continuous stream of argon to facilitate cyclization[3].

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Subject the mixture to microwave irradiation at 120°C for 30 minutes. Self-Validation Step: Monitor the internal pressure via the microwave reactor's software to ensure it remains stable; sudden spikes indicate unwanted decomposition[2].

  • Isolation: Cool the vessel to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator backfilled with argon.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) using strictly degassed eluents (e.g., Hexanes/EtOAc) to prevent spontaneous aromatization of the tetrahydro core[1].

Protocol B: Organozinc-Mediated Substitution (Regioselectivity Optimization)

Objective: Prevent ring-opening and off-target nucleophilic attack on the tetrahydro-as-triazine core by softening the nucleophile.

  • Transmetallation: In a flame-dried Schlenk flask under argon, cool a solution of diphenylmethylmagnesium bromide (1.0 mmol, in THF) to 0°C. Slowly add anhydrous ZnCl2 (1.1 mmol). Stir for 30 minutes at room temperature to form the softer organozinc reagent.

  • Catalyst Activation: In a separate Schlenk flask, dissolve 3-chloro-1,4,5,6-tetrahydro-as-triazine (0.9 mmol) and Pd(PPh3)4 (0.05 mmol) in 3 mL of dry, degassed THF.

  • Coupling: Transfer the organozinc solution to the triazine solution via a cannula to maintain the inert atmosphere. Heat the reaction mixture to 65°C and stir for 12 hours.

  • Quenching: Cool to 0°C and quench carefully with degassed, saturated aqueous NH4Cl.

  • Extraction: Extract the aqueous layer with degassed ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under argon.

References

  • MDPI. "Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1,2,4]triazines". Available at:[Link]

  • Arkivoc. "Novel one pot synthesis of substituted 1,2,4-triazines". Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Diphenylmethyl-tetrahydro-as-triazine Reaction Mixtures

Welcome to the technical support center for the purification of 3-diphenylmethyl-tetrahydro-as-triazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-diphenylmethyl-tetrahydro-as-triazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the purification of this specific class of N-heterocyclic compounds, which are characterized by a polar tetrahydro-1,2,4-triazine core and a bulky, non-polar diphenylmethyl (benzhydryl) substituent. This unique combination of polar and non-polar moieties presents distinct purification challenges. This document provides practical, in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your target compound.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your purification workflow.

Question 1: My crude product is a persistent, non-crystallizing oil. How can I purify it?

Answer:

This is a common issue when dealing with bulky, conformationally flexible groups like the diphenylmethyl substituent, which can inhibit the formation of a regular crystal lattice. The presence of even minor impurities can also act as a "eutectic" mixture, further depressing the melting point.

  • Underlying Cause: The product's melting point may be below room temperature, or impurities are preventing crystallization[1]. The high rotational freedom of the diphenylmethyl group can also hinder efficient packing into a crystal structure.

  • Immediate Action - Solvent Titration:

    • Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

    • Slowly add a "poor," non-polar solvent (an "anti-solvent") like hexanes or petroleum ether dropwise while stirring vigorously[2].

    • Continue adding the anti-solvent until you observe persistent cloudiness (turbidity).

    • If no solid precipitates, try adding a few more drops of the good solvent to redissolve the oil, and then cool the solution in an ice bath or freezer to induce precipitation[1]. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.

  • Alternative Strategy - Flash Column Chromatography: If the product remains an oil, flash column chromatography is the most effective alternative. The mixed polarity of your molecule makes it well-suited for this technique. A detailed protocol is provided in a later section.

Question 2: My Thin Layer Chromatography (TLC) shows multiple spots with very close Rf values. How can I improve their separation for column chromatography?

Answer:

Poor separation on TLC indicates that the chosen solvent system is not selective enough for the product and the impurities, which are likely structurally similar (e.g., isomers or incompletely reacted intermediates)[1].

  • Underlying Cause: The polarity of the product and major impurities are too similar for the current mobile phase to differentiate them effectively on the stationary phase (silica gel).

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: The goal is to achieve an Rf value of approximately 0.25-0.35 for your target compound, as this typically provides the best separation in flash chromatography[3].

      • If spots are too high (Rf > 0.5), decrease the polarity of the mobile phase by reducing the amount of the polar solvent (e.g., move from 30% EtOAc/Hexanes to 20% EtOAc/Hexanes).

      • If spots are too low (Rf < 0.2), increase the polarity by adding more of the polar solvent.

    • Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system with different selectivities[1]. The "like dissolves like" principle applies here; different solvents interact with your compound and the silica in unique ways.

      • Standard systems include Ethyl Acetate/Hexanes and Dichloromethane/Methanol[3][4].

      • For compounds with basic nitrogen atoms, like the tetrahydro-as-triazine ring, streaking on the TLC plate is common due to interaction with the acidic silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the mobile phase can neutralize the silica surface, leading to sharper spots and better separation[3][4].

Question 3: My product seems to be degrading on the silica gel column, leading to low yields and new impurities.

Answer:

The tetrahydro-as-triazine ring contains multiple nitrogen atoms, making it potentially susceptible to degradation on acidic surfaces. Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds[3].

  • Underlying Cause: The acidic nature of the silica gel is likely causing your N-heterocyclic compound to degrade[3].

  • Solutions:

    • Use Neutralized Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your chosen eluent that contains 1-2% triethylamine. This deactivates the acidic sites on the silica surface[3].

    • Switch to an Alternative Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive compounds. Basic alumina is often used for purifying amines and other basic heterocycles[3].

      • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase silica (e.g., C18) can be used, which separates compounds based on hydrophobicity rather than polarity[1].

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for flash chromatography of 3-diphenylmethyl-tetrahydro-as-triazine?

A1: Given the molecule's structure—a polar heterocyclic core and a non-polar diphenylmethyl group—a solvent system of intermediate polarity is the best starting point. The table below provides recommended starting points for TLC analysis to determine the optimal eluent for your column.

Polarity of ImpuritiesRecommended Starting Solvent SystemRationale
More Polar Impurities20-30% Ethyl Acetate in HexanesThis system will elute your moderately polar product while retaining more polar impurities (e.g., starting materials with free amine or hydrazine groups).
Less Polar Impurities40-50% Ethyl Acetate in Hexanes or 1-2% Methanol in DichloromethaneA more polar mobile phase will help to move your product down the column faster, separating it from less polar byproducts.
Basic Compound/Streaking20% Ethyl Acetate in Hexanes + 1% TriethylamineThe triethylamine neutralizes acidic sites on the silica gel, preventing streaking and improving peak shape[3].

Q2: How do I select the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold[2][5]. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Screening: Test the solubility of a small amount (10-20 mg) of your crude product in various solvents (~0.5 mL) of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes)[1].

  • Observation:

    • A good single solvent will dissolve the compound completely upon heating but will show crystal formation upon cooling to room temperature or in an ice bath[5].

    • If no single solvent works, a two-solvent system is an excellent option[6]. Dissolve the crude product in a minimal amount of a hot "soluble" solvent (e.g., DCM or EtOAc). Then, add a "poor" or "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly[6].

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: A combination of techniques is necessary to confirm both the identity and purity of your compound.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single sharp peak is desired[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your compound. The absence of impurity peaks in the spectrum is a strong confirmation of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound[7].

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid.

Visualized Purification Workflow

The following diagram illustrates a decision-making workflow for purifying your 3-diphenylmethyl-tetrahydro-as-triazine reaction mixture.

Purification_Workflow Purification Strategy Decision Tree start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Flash Column Chromatography is_solid->column_chrom No (It's an oil) check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 pure_solid Pure Solid Product check_purity1->pure_solid Purity >95% check_purity1->column_chrom Impure check_purity2 Check Purity of Fractions (TLC) column_chrom->check_purity2 check_purity2->column_chrom Impure Fractions (Re-run with new eluent) combine_fractions Combine Pure Fractions & Evaporate check_purity2->combine_fractions Fractions are Pure pure_product Pure Product (Solid or Oil) combine_fractions->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is the most versatile method for purifying both solid and oil products from this class of compounds[8][9].

  • Solvent System Selection:

    • Using TLC, identify an eluent system (e.g., Ethyl Acetate/Hexanes) that gives your target compound an Rf of ~0.3[3].

    • If the compound streaks, add 0.5-1% triethylamine to the eluent mixture[4].

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude sample).

    • Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent[9].

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of your eluent and carefully load it onto the column with a pipette. This method is less ideal as it can lead to band broadening[3].

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes. Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound[10].

Protocol 2: Recrystallization (Two-Solvent Method)

This method is ideal for purifying solid products that do not crystallize easily from a single solvent[6].

  • Solvent Selection: Identify a "soluble" solvent (e.g., Ethyl Acetate) and a miscible "anti-solvent" (e.g., Hexanes) in which your compound is poorly soluble[6].

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "soluble" solvent required for complete dissolution[10].

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise with swirling until you see persistent cloudiness. If it becomes too cloudy, add a drop or two of the hot "soluble" solvent to make it clear again[6].

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield[1].

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel[1].

    • Wash the crystals with a small amount of ice-cold "anti-solvent" to remove any remaining soluble impurities.

    • Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.

References

  • Technical Support Center: Synthesis and Purification of Complex Heterocyclic Compounds - Benchchem. (n.d.).
  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem. (n.d.).
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem. (n.d.).
  • Technical Support Center: Purification of N,N'-bis(diphenylmethyl)phthalamide - Benchchem. (n.d.).
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
  • Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
  • Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis - Benchchem. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8).
  • A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. (n.d.).
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (2006, January 31).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • A Comparative Guide to Analytical Techniques for Characterizing Substituted Triazines - Benchchem. (n.d.).
  • Stereodivergent Syntheses of N-Heterocycles by Catalyst-Controlled Reaction of Imidazolidines with Allenes - DOI. (n.d.).
  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine

Welcome to the Advanced Technical Support Center. As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine presents a unique set of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine presents a unique set of physicochemical challenges. Its molecular architecture combines a highly lipophilic, sterically demanding benzhydryl (diphenylmethyl) group with a polar, hydrogen-bond-donating tetrahydro-1,2,4-triazine core.

This dichotomy frequently leads to three major experimental roadblocks: liquid-liquid phase separation (LLPS or "oiling out"), polymorphic instability, and rapid oxidative degradation. This guide is designed for process chemists and researchers to systematically diagnose and resolve these issues.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My crystallization yields a biphasic oily layer instead of solid crystals. How do I prevent "oiling out"?

Causality: The benzhydryl group acts as a bulky "molecular propeller" that disrupts efficient crystal lattice packing, significantly lowering the melting point of the solute-solvent mixture [1]. When your cooling trajectory causes the solution's supersaturation curve to cross the liquid-liquid binodal curve before reaching the solid-liquid solubility boundary, the compound separates as a solute-rich liquid phase (an oil) rather than nucleating as a solid. Intervention:

  • Alter the Solvent Trajectory: Avoid highly polar/non-polar binary extremes (e.g., pure Methanol/Water). Transition to a miscible system with a shallower solubility gradient, such as Ethyl Acetate (EtOAc) and Heptane.

  • Strategic Seeding: Introduce 1–2% wt/wt seed crystals at the metastable zone boundary (typically 5–10°C below the dissolution temperature) before adding the anti-solvent. Seeds provide a low-energy surface for solid nucleation, bypassing the LLPS domain.

Q2: The isolated crystals exhibit a yellow/brown discoloration, and HPLC shows a new impurity. What is the degradation pathway?

Causality: 1,4,5,6-tetrahydro-1,2,4-triazines are highly susceptible to oxidation. Driven by the thermodynamic stability of achieving full aromaticity, the tetrahydro core spontaneously oxidizes into a 4,5-dihydro intermediate or a fully aromatic 1,2,4-triazine when exposed to atmospheric oxygen and elevated temperatures [2]. Intervention:

  • Strict Inert Atmosphere: Conduct the entire crystallization—including solvent reflux, transfer, and filtration—under a strict Nitrogen (N₂) or Argon blanket.

  • Degassed Solvents: Sparge all crystallization solvents with N₂ for at least 30 minutes prior to use to remove dissolved oxygen.

  • Thermal Limits: Restrict dissolution temperatures to <60°C. If higher temperatures are required for solubility, minimize the hold time to less than 15 minutes.

Q3: Batch-to-batch, I am observing varying melting points and different X-Ray Powder Diffraction (XRPD) patterns. Why?

Causality: The tetrahydro-1,2,4-triazine ring contains multiple secondary amine (-NH-) groups capable of acting as both hydrogen bond donors and acceptors. This flexibility, combined with the conformational mobility of the benzhydryl group, leads to extensive polymorphism and the formation of solvent inclusion complexes (solvates) [3]. Intervention:

  • Solvent-Mediated Transformation (Slurry): To ensure the thermodynamically stable polymorph is obtained, implement a prolonged ripening phase. After initial crystallization, stir the suspension in the mother liquor at 20–25°C for 12–24 hours.

  • Avoid Protic Solvents: Alcohols (ethanol, methanol) readily form stable hydrogen-bonded solvates with the triazine core. Use a non-protic primary solvent (e.g., Isopropyl Acetate or EtOAc) to isolate the anhydrous free base.

Part 2: Quantitative Data & Solvent System Selection

Selecting the correct solvent system is the most critical variable in controlling both yield and polymorphic purity. The table below summarizes the quantitative and qualitative performance of standard binary systems.

Solvent System (v/v)Solubility GradientLLPS ("Oiling Out") RiskSolvate/Hydrate RiskRecommended Application
Methanol / Water (1:1) SteepHigh High (Hydrates)Not recommended. High risk of hydrolysis and oiling out.
Ethanol / Heptane (1:2) ModerateMediumHigh (Ethanolates)Early-stage crude purification where solvates are acceptable.
EtOAc / Heptane (1:3) GradualLow Low (Anhydrous)Optimal for final API/Intermediate crystallization.
Toluene / Hexane (1:2) GradualMediumLowGood alternative for highly lipophilic impurities; higher toxicity.

Part 3: Validated Experimental Protocol

This self-validating protocol utilizes the EtOAc/Heptane system to yield the thermodynamically stable, anhydrous polymorph while suppressing oxidation.

Step 1: Preparation & Inerting

  • Charge a jacketed reactor with crude 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine (1.0 eq).

  • Seal the reactor and perform three vacuum/N₂ purge cycles.

  • Validation Check: Ensure headspace O₂ sensor reads < 2%.

Step 2: Dissolution

  • Add N₂-sparged Ethyl Acetate (5 volumes).

  • Heat the internal temperature to 55°C under moderate agitation (150 rpm).

  • Validation Check: Visually confirm a clear, colorless to pale-off-white solution. Any rapid yellowing indicates oxygen ingress.

Step 3: Seeding & Anti-Solvent Addition

  • Cool the solution linearly to 45°C over 30 minutes.

  • Charge 1.5% wt/wt of pure, anhydrous seed crystals. Hold at 45°C for 30 minutes to allow the seed bed to mature.

  • Slowly dose N₂-sparged Heptane (15 volumes) over 4 hours using a linear addition profile.

  • Validation Check: Use Focused Beam Reflectance Measurement (FBRM) or visual inspection to confirm solid particle growth and the absolute absence of oily droplets on the reactor walls.

Step 4: Cooling & Slurry Ripening

  • Cool the suspension to 5°C at a rate of 0.1°C/min.

  • Hold the slurry at 5°C for 12 hours to facilitate solvent-mediated polymorphic transformation.

  • Validation Check: Pull a wet-cake sample and analyze via XRPD to confirm alignment with the stable anhydrous reference pattern.

Step 5: Isolation

  • Filter the suspension under an N₂ blanket. Wash the cake with pre-cooled (5°C) EtOAc/Heptane (1:5 v/v, 2 volumes).

  • Dry in a vacuum oven at 40°C until Loss on Drying (LOD) is < 0.5%.

Part 4: Mechanistic Troubleshooting Workflow

Workflow Start Crude 3-benzhydryl-1,4,5,6- tetrahydro-1,2,4-triazine Dissolution Dissolve in EtOAc (Degassed, N2 Blanket, <60°C) Start->Dissolution Oxidation Oxidation Detected? (Yellowing/Aromatization) Dissolution->Oxidation Cooling Controlled Cooling (0.5°C/min) & Heptane Addition OilingOut Oiling Out Occurring? (Liquid-Liquid Phase Sep) Cooling->OilingOut Oxidation->Cooling No FixOxidation Abort & Reprocess. Increase N2 sparging, lower dissolution temp. Oxidation->FixOxidation Yes FixOxidation->Dissolution FixOiling Hold Temp. Add 1-2% Seeds. Reduce Anti-solvent rate. OilingOut->FixOiling Yes Polymorph Metastable Polymorph or Solvate? OilingOut->Polymorph No FixOiling->Cooling FixPolymorph Perform Solvent-Mediated Slurry (20°C for 12h) Polymorph->FixPolymorph Yes Success Pure, Stable Crystalline Target Compound Polymorph->Success No FixPolymorph->Success

Mechanistic troubleshooting workflow for the crystallization of 3-benzhydryl-1,4,5,6-tetrahydro-1,2,4-triazine.

References

  • Enantiomer Separation: Fundamentals and Practical Methods ResearchGate. Discusses the dynamics of the benzhydryl (diphenylmethyl) group acting as a molecular propeller, which accounts for the occurrence of liquid-liquid phase separation (oiling out) during crystallization.[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 9c Thieme Connect. Details the chemical stability of 1,2,4-triazines, specifically noting the susceptibility of dihydro- and tetrahydro-1,2,4-triazines to undergo oxidation into fully aromatic systems.[Link]

  • Polymorphic Signature of the Anti-inflammatory Activity of Flexible Molecules ACS Publications (Crystal Growth & Design). Explains how flexible molecules with multiple hydrogen-bond donors/acceptors (such as the cyclic amines in triazines) are highly prone to polymorphism and the formation of metastable solvates.[Link]

Optimization

Technical Support Center: Tetrahydro-as-Triazine Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and optimization of tetrahydro-as-triazines (also known as 2,3,4,5-tetrahydro-1,2,4-triazines). As a Senior Application Scientist, I have designed this guide to m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of tetrahydro-as-triazines (also known as 2,3,4,5-tetrahydro-1,2,4-triazines). As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, you will find field-proven insights, mechanistic causality, and self-validating protocols to ensure your ring formation reactions are robust, reproducible, and regioselective.

Core Mechanistic Pathways

The synthesis of tetrahydro-1,2,4-triazines relies heavily on the in situ generation of highly reactive intermediates. Understanding the flow of these pathways is critical for troubleshooting yield and purity issues.

G A α-Halogeno Hydrazones B Base Addition (Na2CO3 / K3PO4) A->B Elimination C 1,2-Diaza-1,3-diene (Azoalkene Intermediate) B->C in situ generation D Imines [4+2] Cycloaddition C->D Toluene, RT E Electron-Poor N-Heteroarenes Dearomative Annulation C->E DCM, 0 °C F Tetrahydro-1,2,4-triazines (Target Scaffold) D->F E->F

Fig 1. Synthesis pathways for tetrahydro-1,2,4-triazines via azoalkene intermediates.

Troubleshooting & FAQs

Q: Why am I observing a mixture of regioisomers or low yield when reacting α-halogeno hydrazones with imines? A: Causality: The formation of the 1,2-diaza-1,3-diene (azoalkene) intermediate is highly sensitive to base selection. If the base is too strong, it can lead to rapid decomposition or side reactions of the azoalkene before the dienophile can react. Utilizing a mild base like Na₂CO₃ in toluene at room temperature provides the optimal kinetic environment for the elimination step while preserving the intermediate for the [4+2] cycloaddition, yielding 57–86% of the target product [1].

Q: My ¹H NMR spectra show complex splitting at the C-5 position, suggesting impurities or a mixture of compounds. Is my product impure? A: Causality: Not necessarily. The 2,3,4,5-tetrahydro-1,2,4-triazine ring possesses a significant inversion barrier at room temperature, causing it to adopt a highly twisted, non-planar conformation. Because of this structural rigidity, the two protons at the C-5 position become chemically non-equivalent (occupying pseudo-axial and pseudo-equatorial positions). This results in slow exchange on the NMR timescale and complex splitting patterns that are intrinsic to the pure molecule, not an impurity [1].

Q: My triazine ring is unexpectedly converting into an imidazole derivative during workup. How do I prevent this? A: Causality: 1,2,4-triazines are highly prone to skeletal rearrangement and ring contraction into imidazoles when exposed to strong reducing agents, oxidants, or acidic conditions (especially in the presence of tandem reaction initiators like aromatic aldehydes) [2]. To prevent this, strictly control the pH during purification and avoid methanolic HCl.

Contraction T Tetrahydro-1,2,4-triazine C1 Acidic Conditions (e.g., HCl / MeOH) T->C1 C2 Reducing / Oxidizing Agents T->C2 I Imidazole Derivatives (Ring Contraction) C1->I Tandem Hydrazone Formation C2->I Skeletal Rearrangement

Fig 2. Mechanistic pathways of unwanted triazine ring contraction into imidazoles.

Standardized Experimental Protocols

These self-validating protocols are designed to build trustworthiness into your workflow by embedding causality into every step.

Protocol A:[4+2] Cycloaddition with Imines

Objective: Construct the 2,3,4,5-tetrahydro-1,2,4-triazine core via mild cycloaddition [1].

  • Reagent Preparation: Dissolve α-chloro- or α-bromo hydrazone (0.2 mmol) and the target imine (0.3 mmol) in 1.0 mL of anhydrous toluene.

  • Base Addition: Add Na₂CO₃ (0.4 mmol, 2.0 equiv) to the solution.

    • Causality Check: Na₂CO₃ acts as a mild base to trigger the elimination of the halogen, forming the 1,2-diaza-1,3-diene intermediate without causing its degradation.

  • Cycloaddition: Stir the mixture at room temperature.

    • Causality Check: Room temperature provides sufficient kinetic energy for the [4+2] cycloaddition while preventing the thermal decomposition of the highly twisted triazine product.

  • Isolation & Validation: Monitor via TLC. Upon completion, filter the mixture to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography. Validate the structure via X-ray crystallography or ¹H NMR (expecting non-equivalent C-5 protons).

Protocol B: Dearomative [4+2] Annulation with N-Heteroarenes

Objective: Access polycyclic tetrahydro-1,2,4-triazines via dearomatization [3].

  • Reagent Preparation: Dissolve an electron-poor N-heteroarene (e.g., pyridine derivative, 0.1 mmol) and α-bromo hydrazone (0.12 mmol) in 1.0 mL of anhydrous dichloromethane (DCM).

  • Pre-cooling: Chill the reaction vessel to 0 °C.

    • Causality Check: Lower temperatures stabilize the highly reactive azoalkene intermediate and control the regioselectivity of the dearomatization.

  • Base Addition: Introduce K₃PO₄ (2.0 equiv).

    • Causality Check: K₃PO₄ is optimal for generating the azoalkene in situ while facilitating the dearomative attack on the electron-poor N-heteroarene.

  • Annulation: Stir at 0 °C for 6–15 hours. Quench with water, extract with DCM, and purify via column chromatography.

Quantitative Optimization Data

Use the following structured data to benchmark your reaction parameters against established literature standards.

Synthesis PathwaySubstratesBase CatalystSolventTempYieldRef
[4+2] Cycloaddition α-halogeno hydrazone + imineNa₂CO₃Toluene25 °C57–86%[1]
Dearomative Annulation α-bromo hydrazone + N-heteroareneK₃PO₄DCM0 °CUp to 96%[3]
Condensation N-benzoyl glycine + thiosemicarbazideFused NaOAcNone (Fusion)130 °CN/A[4]
One-Pot Multicomponent Oxazol-5-ones + hydrazine + imine[BMIM][OH]Ionic Liquid80–85 °CHigh

References

  • Construction of 2,3,4,5-tetrahydro-1,2,4-triazines via [4 + 2] cycloaddition of α-halogeno hydrazones to imines Source: RSC Publishing URL:1

  • Dearomative [4 + 2] Annulation of Electron-Poor N-Heteroarenes with Azoalkenes for Access to Polycyclic Tetrahydro-1,2,4-triazines Source: Organic Letters - ACS Publications URL:3

  • Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles Source: ResearchGate URL:2

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity Source: IMR Press URL:4

  • ONE-POT SYNTHESIS OF 1,2,4-TRIAZINE DERIVATIVES OF 2-SUBSTITUTED BENZAMIDES IN [BMIM][OH] Source: European Chemical Bulletin URL:

Sources

Troubleshooting

reducing byproducts in 3-diphenylmethyl-as-triazine synthesis pathways

Technical Support Center: Synthesis of 3-Diphenylmethyl-as-Triazines Introduction: Navigating the Synthesis of 3-Diphenylmethyl-as-Triazines The 3-diphenylmethyl substituted 1,2,4-triazine (as-triazine) core is a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-Diphenylmethyl-as-Triazines

Introduction: Navigating the Synthesis of 3-Diphenylmethyl-as-Triazines

The 3-diphenylmethyl substituted 1,2,4-triazine (as-triazine) core is a valuable scaffold in medicinal chemistry and materials science. The synthesis of these molecules, however, is often accompanied by challenges related to byproduct formation, which can complicate purification and significantly reduce yields. This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals to troubleshoot and optimize these synthetic pathways.

This document moves beyond simple protocols to provide a mechanistic understanding of why byproducts form and offers field-proven strategies to mitigate their occurrence. By understanding the causality behind these side reactions, researchers can proactively design more robust and efficient syntheses.

Section 1: The Core Synthetic Pathway and Mechanistic Insights

The most reliable and versatile method for synthesizing 3-diphenylmethyl-as-triazines is the cyclocondensation of a diphenylacetic acid derivative with a 1,2-dicarbonyl compound. The key precursor carrying the diphenylmethyl moiety is typically diphenylacetyl-hydrazide (also known as diphenylacetic acid hydrazide), which provides the C3-N2-N1 segment of the triazine ring.

The general reaction proceeds as follows: Diphenylacetyl-hydrazide first condenses with one of the carbonyl groups of the 1,2-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the terminal amide nitrogen onto the second carbonyl group, followed by dehydration, yields the final 1,2,4-triazine ring.

G R1 Diphenylacetyl-hydrazide Int Int R1->Int Condensation R2 1,2-Dicarbonyl Compound R2->Int plus1 + Prod 3-Diphenylmethyl-as-triazine Water H₂O plus2 + Int->Prod Intramolecular Cyclization & Dehydration

Caption: General synthesis pathway for 3-diphenylmethyl-as-triazines.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of 3-diphenylmethyl-as-triazines in a practical, question-and-answer format.

FAQ 1: My reaction yields a mixture of two isomeric products that are difficult to separate. What is happening and how can I improve regioselectivity?

Answer:

This is the most common problem when using an unsymmetrical 1,2-dicarbonyl compound (e.g., 1-phenyl-1,2-propanedione). The formation of two regioisomers occurs because the initial condensation of diphenylacetyl-hydrazide can happen at either of the two non-equivalent carbonyl groups.

Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons.[1] The more electrophilic (electron-poor) carbonyl group will react faster with the nucleophilic -NH₂ of the hydrazide. For example, in 1-phenyl-1,2-propanedione, the carbonyl adjacent to the methyl group is generally more electrophilic than the one adjacent to the phenyl group.

Troubleshooting Strategies:

  • Control Reaction Temperature: Lowering the reaction temperature often enhances selectivity. Kinetic control is favored at lower temperatures, promoting the reaction at the most electrophilic center.

  • Choice of Catalyst: The acidity of the catalyst can influence which carbonyl is more activated. Experiment with mild acid catalysts (e.g., a few drops of glacial acetic acid) versus stronger acids.

  • Solvent Polarity: The solvent can influence the relative reactivity of the carbonyls. Screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).

  • Purification: If a mixture is unavoidable, meticulous column chromatography is required. Test different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions.

G Hydrazide Diphenylacetyl-hydrazide Pathway1 Attack at C1 (More Electrophilic) Hydrazide->Pathway1 Pathway2 Attack at C2 (Less Electrophilic) Hydrazide->Pathway2 Dicarbonyl Unsymmetrical 1,2-Dicarbonyl Dicarbonyl->Pathway1 Dicarbonyl->Pathway2 Isomer1 Major Regioisomer Pathway1->Isomer1 Isomer2 Minor Regioisomer Pathway2->Isomer2

Caption: Formation of regioisomers from unsymmetrical dicarbonyls.

FAQ 2: My reaction is sluggish, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion is often due to insufficient reaction energy, poor quality of starting materials, or reversible side reactions.

Causality: The cyclocondensation to form the triazine ring requires overcoming an activation energy barrier and often involves the removal of water to drive the equilibrium forward.[1]

Troubleshooting Strategies:

  • Increase Temperature: Carefully increase the reaction temperature. Refluxing in a higher-boiling solvent like ethanol, n-butanol, or toluene may be necessary.

  • Use a Dean-Stark Trap: If the reaction is conducted in a suitable solvent (e.g., toluene), using a Dean-Stark apparatus to azeotropically remove the water byproduct can significantly improve yields by shifting the equilibrium towards the product.

  • Catalyst Loading: Ensure an adequate amount of acid catalyst (e.g., glacial acetic acid) is present. Typically, 2-3 drops are sufficient for lab-scale reactions, but optimization may be required.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][3] This is a highly effective method for driving sluggish condensation reactions.

  • Check Reagent Purity: Ensure the diphenylacetyl-hydrazide and dicarbonyl starting materials are pure. Impurities can inhibit the reaction. The hydrazide can be synthesized from high-purity diphenylacetic acid and hydrazine hydrate.[4]

FAQ 3: I'm observing a significant amount of baseline material on my TLC plate and getting a complex, impure product mixture. What are the likely side reactions?

Answer:

A complex mixture often points to the degradation of starting materials or the product under the reaction conditions.

Causality: Diphenylacetyl-hydrazide can be unstable at high temperatures or in the presence of strong acids or bases, potentially leading to self-condensation or decomposition.[1] The triazine ring itself can also be susceptible to hydrolysis under certain work-up or reaction conditions.

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Degradation of Hydrazide Prolonged heating at high temperatures; overly acidic/basic conditions.Use freshly prepared diphenylacetyl-hydrazide. Reduce reaction time and temperature. Consider microwave synthesis for rapid, controlled heating.[3]
Triazine Ring Hydrolysis Aqueous work-up under acidic or basic conditions.Perform the work-up under neutral or near-neutral conditions. Ensure purification steps (e.g., chromatography) use anhydrous solvents where possible.
Dicarbonyl Side Reactions Some dicarbonyls can undergo self-condensation (e.g., aldol-type reactions) under basic conditions.Most as-triazine syntheses are run under neutral or mildly acidic conditions. Avoid strong bases unless a specific protocol requires it.

Section 3: Recommended Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of the key precursor and the final target compound.

Protocol 3.1: Synthesis of Diphenylacetyl-hydrazide

This protocol describes the synthesis of the key precursor from diphenylacetic acid.

Materials:

  • Diphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend diphenylacetic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude diphenylacetyl chloride as an oil. Use this directly in the next step.

  • Hydrazide Formation: Dissolve the crude diphenylacetyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, prepare a solution of hydrazine hydrate (2.0 eq) in DCM.

  • Add the hydrazine solution dropwise to the acid chloride solution with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours.

  • Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the resulting solid with cold diethyl ether, filter, and dry to afford pure diphenylacetyl-hydrazide.

Protocol 3.2: Synthesis of 3-Diphenylmethyl-5,6-dimethyl-1,2,4-triazine

This protocol details the cyclocondensation reaction to form a representative as-triazine.

Materials:

  • Diphenylacetyl-hydrazide (from Protocol 3.1)

  • 2,3-Butanedione (diacetyl)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve diphenylacetyl-hydrazide (1.0 eq) in ethanol.

  • Add 2,3-butanedione (1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide spot has been consumed.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation.

  • Filter the resulting solid product, wash with a small amount of cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from ethanol.

Section 4: Troubleshooting Workflow

When encountering issues, a systematic approach is key. Use the following workflow to diagnose and solve common problems in your synthesis.

G Start Reaction Start CheckTLC Monitor by TLC Start->CheckTLC Problem Problem Detected? CheckTLC->Problem LowYield Low Yield / Incomplete (See FAQ 2) Problem->LowYield Yes (Low Conversion) Byproducts Multiple Spots / Byproducts (See FAQ 3) Problem->Byproducts Yes (Impure) Isomers Isomer Formation (See FAQ 1) Problem->Isomers Yes (Isomers) Workup Work-up & Purify Problem->Workup No Sol_LowYield Increase Temp Use Dean-Stark Check Reagents Try Microwave LowYield->Sol_LowYield Sol_Byproducts Reduce Temp/Time Check Reagent Purity Neutral Work-up Byproducts->Sol_Byproducts Sol_Isomers Lower Temp Screen Solvents/Catalysts Optimize Chromatography Isomers->Sol_Isomers Sol_LowYield->Start Re-run Reaction Sol_Byproducts->Start Re-run Reaction Sol_Isomers->Workup Optimize Purification Success Pure Product Workup->Success

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Fiksdahl, A., & Wentrup, C. (2000). 3-Diphenylmethylpyrido[1,2-a][5][6][7]triazine-2,4-dione. ARKIVOC. [Link]

  • El-Gendy, Z., & Morsy, J. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]

  • Palmer, M. H., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

  • Organic Syntheses. (n.d.). Diphenylacetonitrile. Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2005). Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives. Organic Chemistry Portal. [Link]

  • Paprocka, R., et al. (2022). The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride. Medical Sciences Forum. [Link]

Sources

Optimization

overcoming solubility issues of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine in aqueous media

Welcome to the Technical Support Center for heterocyclic formulation. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate bulky, highly lipophilic triazine derivatives for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic formulation. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate bulky, highly lipophilic triazine derivatives for both in vitro assays and in vivo preclinical models.

The compound 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine (CAS 21038-19-7) represents a classic formulation challenge. While the partially saturated 1,2,4-triazine core offers limited polarity, the massive steric bulk and hydrophobicity of the diphenylmethyl group at the 3-position dictate the molecule's behavior in aqueous media, typically restricting its baseline solubility to <100 µg/mL[1][2].

This guide is designed to help you troubleshoot precipitation events, select appropriate excipient matrices, and execute self-validating formulation protocols.

Part 1: Physicochemical Profiling & Excipient Matrices

Before troubleshooting, we must understand the thermodynamic barriers to solvation. The diphenylmethyl group acts as a massive hydrophobic shield. When introduced to an aqueous environment, water molecules are forced to form a highly ordered clathrate cage around this moiety. This process is entropically unfavorable, driving rapid molecular aggregation and precipitation to minimize exposed hydrophobic surface area[1].

Table 1: Physicochemical Profile of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine

PropertyValueFormulation Implications
Molecular Weight 251.33 g/mol Favorable for membrane permeability, but overshadowed by high lipophilicity[1].
LogP (Predicted) 2.418Moderate-to-high lipophilicity; standard aqueous buffers will fail without co-solvents[1].
Polar Surface Area 36.42 ŲExtremely limited hydrogen-bonding capacity; relies almost entirely on hydrophobic interactions[1].
Core Structure 1,2,4-triazine (tetrahydro)Reduced aromaticity compared to fully unsaturated triazines; susceptible to degradation at extreme pH extremes[1][3].

Table 2: Recommended Excipient Matrix for as-Triazine Derivatives

Formulation StrategyPrimary ExcipientsBest ApplicationMax Recommended Concentration
Co-solvency DMSO, PEG400In vitro biochemical/cell assays1% DMSO (to avoid cellular toxicity)[4]
Suspension Sodium CMC, Tween 80In vivo Oral (PO) dosing0.5% CMC, 0.1% Tween 80[2]
Complexation HP-β-CDIn vivo IV/IP dosing20% (w/v) in Saline

Part 2: Troubleshooting FAQs

Q1: I am getting immediate precipitation ("solvent crash") when diluting my 10 mM DMSO stock into PBS for cell-based assays. How do I prevent this? A: This is driven by the rapid desolvation of the diphenylmethyl group. When DMSO is diluted by water, the aqueous environment cannot solvate the bulky lipophilic moiety, leading to an entropically-driven crash. Solution: Do not dilute directly into 100% aqueous buffer. Implement a step-wise co-solvent cascade. Pre-dilute your DMSO stock with a transitional co-solvent like PEG400 or use DMSO coordination strategies before final introduction to the aqueous media[4]. A final matrix of 1% DMSO / 5% PEG400 / 94% Buffer significantly raises the kinetic solubility ceiling.

Q2: We are moving to preclinical murine models and need to dose orally at 30 mg/kg. The compound is completely insoluble in standard saline. What vehicle should we use? A: Structurally related 1,2,4-triazine derivatives frequently exhibit aqueous solubility below 100 µg/mL, making true solutions impractical for high-dose oral administration[2]. For oral (PO) dosing, a homogenous nanosuspension is often superior for sustained gastrointestinal absorption. Solution: Utilize a 0.5% Sodium Carboxymethyl Cellulose (CMC) vehicle supplemented with 0.1% Tween 80[2]. The CMC increases the kinematic viscosity of the vehicle (preventing particle sedimentation according to Stokes' Law), while Tween 80 lowers the interfacial tension, allowing the hydrophobic triazine crystals to be thoroughly wetted.

Q3: Does adjusting the pH of the aqueous media improve solubility? A: While the tetrahydro-as-triazine core possesses specific basicity, the massive hydrophobic bulk of the diphenylmethyl group dominates the molecule's physicochemical behavior[1]. Protonating the triazine ring at low pH may offer a marginal increase in solubility, but it is rarely sufficient to achieve therapeutic dosing concentrations without the concurrent use of a co-solvent or complexing agent. Furthermore, extreme pH can risk ring-opening degradation[3].

Part 3: Formulation Decision Workflows

Use the following decision matrix to select the optimal formulation pathway based on your specific assay requirements.

FormulationWorkflow Start 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine Solubility Optimization InVitro In Vitro Assays (Low Volume, <1% Solvent) Start->InVitro InVivo In Vivo Studies (High Volume, Biocompatible) Start->InVivo DMSO 10-50 mM Stock in 100% DMSO InVitro->DMSO Suspension Suspension Formulation (0.5% CMC / 0.1% Tween 80) InVivo->Suspension Oral (PO) Dosing Cyclodextrin Inclusion Complexation (20% HP-β-CD in Saline) InVivo->Cyclodextrin IV / IP Administration Precip Precipitation upon aqueous dilution? DMSO->Precip Cosolvent Use Intermediate Co-solvent (PEG400 / Tween 80) Precip->Cosolvent Yes (Turbidity observed)

Decision matrix for optimizing as-triazine formulation based on assay requirements.

Part 4: Standardized Operating Protocols (SOPs)

To ensure reproducibility, every formulation protocol must be treated as a self-validating system. Do not proceed to biological dosing without passing the validation gates described below.

Protocol A: Preparation of a 0.5% CMC / 0.1% Tween 80 In Vivo Suspension

Causality: This protocol relies on mechanical shear to reduce particle size, while the surfactant (Tween 80) displaces air on the hydrophobic crystal surface, preventing flotation. The polymer (CMC) prevents re-aggregation.

  • Vehicle Preparation: Dissolve 0.5 g of low-viscosity Sodium CMC in 100 mL of sterile Milli-Q water. Stir overnight at 4°C to ensure complete hydration without polymer cross-linking or clumping. Once fully hydrated, add 0.1 mL of Tween 80 and mix gently to avoid foaming[2].

  • Wetting Phase: Weigh the required amount of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine. Add the 0.1% Tween 80 solution dropwise to the powder in a glass mortar, triturating continuously to form a smooth, lump-free paste.

  • Volume Make-up: Gradually and geometrically dilute the paste with the 0.5% CMC vehicle while continuously mixing.

  • Self-Validation Gate: Analyze a 10 µL aliquot of the final suspension under a light microscope at 10x magnification. The suspension is validated for dosing only if particles are uniformly dispersed (ideally <5 µm) with no large crystalline aggregates.

Protocol B: HP-β-CD Inclusion Complexation for Intravenous (IV) Dosing

Causality: Intravenous administration strictly requires a particle-free solution. The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the diphenylmethyl group, masking it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility.

CyclodextrinMechanism Drug Free Drug (Hydrophobic Diphenylmethyl) Complex Inclusion Complex (Water Soluble) Drug->Complex Entropic Driving Force CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Thermodynamic mechanism of cyclodextrin inclusion complexation for lipophilic drugs.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% physiological saline.

  • Drug Addition: Add the 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine powder directly to the HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 30 minutes to break up initial aggregates. Transfer the vial to an end-over-end rotator and mix continuously for 24 hours at room temperature. Note: The non-covalent inclusion process requires time to reach thermodynamic equilibrium; do not rush this step.

  • Filtration & Self-Validation Gate: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug. Quantify the dissolved drug using HPLC-UV or UV-Vis spectroscopy. The protocol is validated if the pre-filtration and post-filtration absorbance values are within 5% of each other, proving that a true solution (not a micro-suspension) was achieved.

References

  • Vulcanchem. "as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- - 21038-19-7".
  • Benchchem. "Formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols".
  • National Institutes of Health (PMC). "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design".
  • ResearchGate. "Synthesis, spectroscopical characterization and the biological activity in vitro of new platinum(II) complexes with imidazo[1,5- a]-1,3,5-triazine derivatives and dimethylsulfoxide".
  • Royal Society of Chemistry (RSC). "Aqueous glyoxal: a versatile synthon in heterocyclic synthesis".

Sources

Troubleshooting

improving the stability of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine under acidic conditions

Technical Support Center: 3-Diphenylmethyl-1,4,5,6-tetrahydro-as-triazine A Guide for Researchers, Scientists, and Drug Development Professionals on Improving Stability Under Acidic Conditions Welcome to the technical su...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Diphenylmethyl-1,4,5,6-tetrahydro-as-triazine

A Guide for Researchers, Scientists, and Drug Development Professionals on Improving Stability Under Acidic Conditions

Welcome to the technical support center for 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine. This guide is designed to provide in-depth technical assistance and practical solutions for researchers encountering stability challenges with this compound, particularly in acidic environments. As your senior application scientist, I've structured this resource to not only offer troubleshooting steps but also to explain the underlying chemical principles to empower your experimental design and formulation strategies.

Understanding the Molecule: Chemical Characteristics

3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine possesses a unique molecular architecture, featuring a partially saturated 1,2,4-triazine (as-triazine) ring. This partial saturation at the 1,4,5,6-positions reduces the aromaticity of the triazine ring, which in turn influences its reactivity compared to fully unsaturated triazines.[1] The presence of the diphenylmethyl group at the 3-position introduces significant steric bulk and confers a moderate degree of lipophilicity, as indicated by a LogP value of 2.418.[1] This suggests a favorable potential for membrane permeability in biological systems.[1] The amine groups within the tetrahydro-triazine ring can act as crosslinking sites, and the overall structure may contribute to the design of thermally stable polymers.[1]

The stability of the triazine ring system can be quite high, with some derivatives resisting decomposition up to 550°C.[2] However, the stability of substituted triazines is highly dependent on the nature of the substituents and the surrounding chemical environment. The reduced aromaticity of the tetrahydro-as-triazine core makes it more susceptible to electrophilic substitution.[1] More importantly for this guide, the tetrahydro-s-triazine ring is known to be unstable in acidic aqueous solutions, with the rate of hydrolysis being strongly dependent on pH.[3] Increased proton concentration significantly accelerates degradation.[3]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments involving 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine in acidic media.

Issue 1: Rapid Degradation of the Compound in Acidic Solution During experiments.

  • Question: I'm observing a rapid loss of my 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine when I dissolve it in an acidic buffer for my assay. How can I prevent this?

  • Answer: This is a common issue stemming from the inherent acid lability of the tetrahydro-as-triazine ring. The primary degradation pathway is likely acid-catalyzed hydrolysis. To mitigate this, consider the following strategies:

    • pH Optimization: The most critical factor is the pH of your solution. Many degradation reactions, including hydrolysis, are pH-dependent.[4] The rate of hydrolysis for similar triazine compounds is significantly accelerated by increased proton concentration.[3]

      • Protocol: Conduct a pH stability profile study. Prepare a series of buffers with varying pH values (e.g., from pH 2 to 7) and incubate your compound at a constant temperature. Monitor the concentration of the parent compound over time using a validated analytical method like HPLC-UV or LC-MS. This will help you identify the optimal pH range for stability.

    • In-situ Buffering: For oral formulations, an "in-situ buffer formulation" can be effective.[5] This involves including buffering agents in the formulation that immediately neutralize the acidic environment of the stomach, thereby protecting the acid-labile drug.[5]

    • Solvent Selection: If your experimental protocol allows, consider using a co-solvent system to reduce the activity of water and protons. For instance, the addition of a non-aqueous, polar, aprotic solvent might slow down hydrolysis.

Issue 2: Unexpected Peaks Appearing in Chromatographic Analysis After Acidic Treatment.

  • Question: When analyzing my compound after exposure to acidic conditions by HPLC, I see several new, unexpected peaks. What are these, and how can I confirm their identity?

  • Answer: These unexpected peaks are likely degradation products of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine. The acidic environment can catalyze the hydrolysis of the triazinane ring, leading to the formation of smaller molecules.[3]

    • Identification of Degradants:

      • LC-MS/MS Analysis: The most powerful tool for identifying these degradants is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] This technique can provide the molecular weights and fragmentation patterns of the unknown peaks, allowing for structural elucidation.

      • Forced Degradation Studies: To confirm that these peaks are indeed from your compound, perform a forced degradation study. Intentionally degrade a sample of your compound with acid and analyze it.[3] The resulting chromatogram should show the same degradation peaks.

    • Analytical Method Considerations:

      • Your analytical method itself might be contributing to degradation. If you are using an acidic mobile phase, on-column degradation can occur.[3]

      • Troubleshooting: Try using a neutral or buffered mobile phase if your separation allows. This can help determine if the degradation is happening in your sample or on the analytical column.[3]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of acid-catalyzed degradation for 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine?

A1: The most probable mechanism is hydrolysis of the aminal and/or hydrazone-like functionalities within the tetrahydro-as-triazine ring. The nitrogen atoms in the ring can be protonated under acidic conditions, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This would lead to ring-opening and the formation of smaller, more stable molecules. For related s-triazine herbicides, degradation often involves the hydrolytic removal of substituents from the triazine ring, eventually leading to the formation of cyanuric acid.[7]

Q2: Are there any formulation strategies to protect 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine for oral administration?

A2: Yes, several formulation strategies can protect acid-labile drugs from the harsh acidic environment of the stomach:

  • Enteric Coatings: This is a common and effective approach where the dosage form (tablet or capsule) is coated with a polymer that is insoluble at the low pH of the stomach but dissolves at the higher pH of the small intestine.[8][9] This delays the release of the drug until it reaches a more favorable environment.[8][9]

  • Microencapsulation: This technique creates a protective barrier around the active pharmaceutical ingredient (API), reducing its exposure to environmental factors like acidity.[10]

  • pH-Modifying Excipients: Incorporating alkaline excipients or buffers into the formulation can create a micro-environment with a higher pH around the drug particles, thus reducing acid-catalyzed degradation.[10][11] Citrate, acetate, and phosphate buffers are commonly used in liquid formulations.[10]

Q3: How can I quantitatively assess the stability of my compound under different acidic conditions?

A3: A systematic stability study is required. Here is a general protocol:

Experimental Protocol: pH-Dependent Stability Assessment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 7 (e.g., citrate, phosphate, or acetate buffers).

  • Sample Preparation: Prepare stock solutions of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine in a suitable organic solvent. Spike the stock solution into each buffer to a final known concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the degradation reaction by neutralizing the acid with a base or by diluting the sample in the mobile phase for immediate analysis.[3]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from its degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each pH. From this data, you can calculate the degradation rate constant (k) at each pH.

Data Presentation: Degradation Rate Constants

pHTemperature (°C)Degradation Rate Constant (k) (hr⁻¹)Half-life (t½) (hr)
2.037[Experimental Value][Calculated Value]
3.037[Experimental Value][Calculated Value]
4.037[Experimental Value][Calculated Value]
5.037[Experimental Value][Calculated Value]
6.037[Experimental Value][Calculated Value]
7.037[Experimental Value][Calculated Value]

Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for Assessing and Improving Stability

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Implementation cluster_3 Validation A Compound Instability in Acidic Media B pH Profile Stability Study A->B Investigate C Forced Degradation & Degradant Identification (LC-MS) A->C Investigate D pH Optimization B->D Inform E Formulation Strategies (e.g., Enteric Coating, Buffers) B->E Inform F Analytical Method Modification (e.g., Neutral Mobile Phase) C->F Guide G Confirm Stability of Optimized Formulation/Conditions D->G E->G

Caption: Workflow for troubleshooting and improving compound stability.

Diagram 2: Potential Acid-Catalyzed Hydrolysis Pathway

G A 3-Diphenylmethyl-1,4,5,6- tetrahydro-as-triazine B Protonation of Ring Nitrogen A->B + H⁺ C Nucleophilic Attack by H₂O B->C + H₂O D Ring Opening C->D E Formation of Degradation Products D->E

Sources

Reference Data & Comparative Studies

Validation

as-triazine 3-diphenylmethyl-1,4,5,6-tetrahydro- vs symmetrical triazines in organic synthesis

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds not just for their structural novelty, but for their orthogonal reactivity profiles in late-stage functionalization and library synthesis. T...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds not just for their structural novelty, but for their orthogonal reactivity profiles in late-stage functionalization and library synthesis. The triazine core is a cornerstone of medicinal chemistry and materials science. However, structural isomerism and the degree of ring saturation fundamentally dictate how these molecules behave in a reactor.

This guide provides an in-depth, mechanistic comparison between symmetrical triazines (specifically 1,3,5-triazines like cyanuric chloride) and the specialized asymmetrical triazine derivative, 3-diphenylmethyl-1,4,5,6-tetrahydro-1,2,4-triazine . By analyzing their divergent reactivity paradigms—Nucleophilic Aromatic Substitution (SNAr) versus Inverse Electron-Demand Diels-Alder (IEDDA) cycloadditions—we can strategically deploy these scaffolds in complex organic synthesis.

Structural and Mechanistic Paradigms

Symmetrical Triazines (1,3,5-Triazines)

Symmetrical 1,3,5-triazines are characterized by a fully aromatic, highly electron-deficient ring system[1]. Because the three electronegative nitrogen atoms symmetrically withdraw electron density, the ring exhibits a significantly lower resonance energy than benzene, making electrophilic aromatic substitution exceedingly difficult[2]. Instead, 1,3,5-triazines are premier substrates for SNAr.

Causality in Reactivity: The classic precursor, cyanuric chloride, allows for the sequential substitution of its three chlorine atoms. The mechanistic beauty lies in an electronic feedback loop: each time a chlorine atom is replaced by an electron-donating nucleophile (e.g., an amine or alkoxide), the overall electron density of the triazine core increases[1]. This electronically deactivates the remaining C-Cl bonds, necessitating a strict, stepwise increase in thermal energy to drive subsequent substitutions.

Asymmetrical Triazines (as-Triazine 3-diphenylmethyl-1,4,5,6-tetrahydro-)

In stark contrast, 3-diphenylmethyl-1,4,5,6-tetrahydro-1,2,4-triazine (CAS 21038-19-7) is an asymmetrical, partially saturated heterocycle[3]. The 1,4,5,6-tetrahydro core lacks full aromaticity, rendering the molecule more conformationally flexible and significantly altering its electronic landscape. The bulky diphenylmethyl group at the 3-position imparts substantial steric hindrance and lipophilicity (LogP ~2.4), which is highly advantageous for membrane permeability in targeted pharmacophores[3].

Causality in Reactivity: The reduced aromatic stabilization makes the tetrahydro core susceptible to oxidation. When oxidized to the fully unsaturated 1,2,4-triazine, the molecule becomes a highly reactive, electron-deficient diene. This unlocks its primary synthetic utility: participating in IEDDA cycloadditions with electron-rich dienophiles to construct heavily functionalized pyridines, driven thermodynamically by the irreversible extrusion of nitrogen gas[4].

Experimental Workflows and Self-Validating Protocols

To harness these distinct reactivity profiles, the following self-validating methodologies outline the standard operational procedures for each scaffold.

Protocol A: Temperature-Controlled SNAr of Symmetrical Cyanuric Chloride

This protocol leverages the electronic deactivation of the triazine ring to achieve perfect regiocontrol during multi-component functionalization[1].

  • Mono-substitution (0 °C): Dissolve 1.0 eq of cyanuric chloride in anhydrous THF. Cool to 0 °C using an ice bath. Add 1.0 eq of Nu1 (e.g., a primary amine) and 1.1 eq of N,N-diisopropylethylamine (DIPEA) dropwise.

    • Self-Validation: Thin-Layer Chromatography (TLC) will show complete consumption of the starting material, but the reaction will stall entirely at the mono-substituted product even if left stirring for hours at 0 °C. The low temperature prevents the second substitution because the first amine group donates electron density, raising the activation energy for subsequent attacks.

  • Di-substitution (25 °C): Add 1.0 eq of Nu2. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

    • Self-Validation: The increased thermal energy overcomes the electronic deactivation caused by the first nucleophile, allowing the second substitution to proceed smoothly without risking tri-substitution.

  • Tri-substitution (80 °C): Add 1.0 eq of Nu3. Heat the mixture to reflux (80–100 °C).

    • Self-Validation: The reaction strictly requires high heat to proceed. Successful conversion is confirmed by LC-MS showing the exact mass of the fully substituted, symmetrically functionalized triazine.

SNAr_Symmetrical A Cyanuric Chloride (1,3,5-Triazine) B Mono-substituted (0 °C) A->B + Nu1 C Di-substituted (25 °C) B->C + Nu2 D Tri-substituted (80-100 °C) C->D + Nu3

Stepwise temperature-controlled SNAr pathway of symmetrical 1,3,5-triazines.

Protocol B: Oxidation and IEDDA of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine

This workflow transforms a stable, partially saturated building block into a highly reactive intermediate for complex ring synthesis[3],[4].

  • Aromatization (Oxidation): Dissolve 3-diphenylmethyl-1,4,5,6-tetrahydro-1,2,4-triazine in dichloromethane (DCM). Add 1.2 eq of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at room temperature.

    • Self-Validation: The solution will undergo a distinct color change. UV-Vis spectroscopy will reveal a new absorption band corresponding to the fully conjugated triazine chromophore, confirming the loss of the tetrahydro state.

  • IEDDA Cycloaddition: Isolate the oxidized fully aromatic triazine and dissolve it in toluene. Add 1.5 eq of an electron-rich dienophile (e.g., an enamine or strained alkyne). Heat to 110 °C.

    • Causality: The electron-deficient oxidized triazine and the electron-rich dienophile possess perfectly matched HOMO-LUMO energy gaps for an inverse electron-demand cycloaddition[4].

  • Nitrogen Extrusion (Retro-Diels-Alder): Maintain heating until the reaction is complete.

    • Self-Validation: The intermediate bicyclic cycloadduct is highly unstable and spontaneously extrudes nitrogen gas (N2). The visible bubbling of N2 serves as an internal kinetic indicator. Once bubbling ceases, the reaction has successfully yielded the aromatized pyridine derivative.

IEDDA_Asymmetrical A 3-diphenylmethyl-1,4,5,6- tetrahydro-1,2,4-triazine B Oxidation (DDQ/MnO2) A->B C Fully Aromatic 1,2,4-Triazine B->C D IEDDA Cycloaddition (+ Dienophile) C->D E Bicyclic Intermediate D->E F Functionalized Pyridine (- N2 Gas) E->F Retro-Diels-Alder

Oxidation and IEDDA cycloaddition workflow for partially saturated as-triazines.

Quantitative Data & Performance Comparison

The table below summarizes the core physicochemical and synthetic metrics differentiating these two classes of triazines, allowing researchers to select the appropriate scaffold based on their target application.

Property / MetricSymmetrical Triazines (1,3,5-Triazines)Asymmetrical Triazines (1,4,5,6-tetrahydro-1,2,4-triazine)
Aromaticity Fully aromatic; low resonance energy[2]Partially saturated; non-aromatic[3]
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)[1]Oxidation followed by IEDDA Cycloaddition[4]
Electronic Profile Highly electron-deficient core[1]Electron-rich (tetrahydro) → Electron-deficient (oxidized)[3]
Steric Profile Planar, symmetricalNon-planar, bulky diphenylmethyl group at C-3[3]
Atom Economy High (substitution yields small leaving groups like HCl)Moderate (IEDDA extrudes N2 gas)[4]
Primary Application Combinatorial libraries, dendrimers, covalent organic frameworksComplex pyridine synthesis, targeted pharmacophores[4]

References

  • Vulcanchem Title: as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- - 21038-19-7 URL
  • ChemEurope Title: Triazine URL
  • ACS Publications (Chemical Reviews)
  • RSC Publishing (RSC Advances)

Sources

Comparative

Comparative Biological Activities of Benzhydryl-Substituted Triazines and Pyrimidines: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold during the hit-to-lead optimization phase. When conjugated with a benzhydryl (diphenylmethyl) pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic scaffold during the hit-to-lead optimization phase. When conjugated with a benzhydryl (diphenylmethyl) pharmacophore, nitrogen-rich heterocycles like pyrimidines (1,3-diazines) and s-triazines (1,3,5-triazines) exhibit profoundly different biological activities.

This guide objectively compares the mechanistic causality, target affinity, and in vitro performance of benzhydryl-substituted pyrimidines and triazines. It is designed to provide researchers and drug development professionals with actionable, self-validating experimental protocols and quantitative data to inform rational drug design.

Structural & Mechanistic Causality: The "Why" Behind the Scaffolds

The benzhydryl group is a privileged, highly lipophilic moiety. Its two freely rotatable phenyl rings create significant steric bulk, which is ideal for wedging into deep, hydrophobic enzymatic pockets. However, the biological fate of the benzhydryl group is heavily dictated by the electronic properties of its parent scaffold.

  • Pyrimidine Scaffold: Containing two nitrogen atoms, the pyrimidine ring possesses an asymmetric electron distribution. It acts as a robust hydrogen bond donor/acceptor core. When substituted with a benzhydryl group (e.g., 6-benzhydryl-4(3H)-pyrimidinones), the scaffold perfectly mimics the spatial requirements of the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1[1]. Furthermore, in neurodegenerative drug design, N-benzhydrylpyrimidin-4-amines utilize the pyrimidine core to bind the catalytic active site (CAS) of acetylcholinesterase (AChE), while the bulky benzhydryl group extends into the peripheral anionic site (PAS), effectively blocking amyloid-β (Aβ) aggregation[2].

  • Triazine Scaffold: The addition of a third nitrogen atom in s-triazines significantly lowers the electron density of the aromatic ring compared to pyrimidines. This makes triazines weaker bases and alters their lipophilicity profile. Benzhydryl-substituted triazines (often linked via a piperazine bridge) are highly effective in antimicrobial and anticancer applications. The electron-deficient triazine core interacts with the PI3K/mTOR kinase domains[3], while the highly lipophilic benzhydryl group facilitates rapid penetration through complex bacterial lipid bilayers, leading to membrane disruption[4].

ScaffoldComparison Benzhydryl Benzhydryl Group (Diphenylmethyl) Pyrimidine Pyrimidine Scaffold (2 Nitrogen Atoms) Benzhydryl->Pyrimidine Conjugation Triazine s-Triazine Scaffold (3 Nitrogen Atoms) Benzhydryl->Triazine Conjugation Target1 HIV-1 RT Hydrophobic Pocket Pyrimidine->Target1 S-DABO Derivatives Target2 AChE Peripheral Anionic Site Pyrimidine->Target2 N-benzhydrylpyrimidin-4-amines Target3 Microbial Cell Membranes Triazine->Target3 Piperazine-linked Target4 PI3K/mTOR Kinase Domain Triazine->Target4 Dual Kinase Inhibition

Fig 1. Divergent pharmacological targeting of benzhydryl-substituted pyrimidine and triazine scaffolds.

Quantitative Biological Activity Comparison

To facilitate objective decision-making, the following table summarizes the field-proven performance metrics of these two scaffolds across distinct therapeutic areas.

ScaffoldDerivative ClassPrimary Biological TargetTherapeutic AreaKey Performance Metric
Pyrimidine 6-benzhydryl-4(3H)-pyrimidinones (S-DABOs)HIV-1 Reverse TranscriptaseAntiviralIC50 < 10 nM against wild-type HIV-1[1]
Pyrimidine N-benzhydrylpyrimidin-4-aminesAChE & Aβ-aggregationAnti-Alzheimer'sDual inhibition: AChE IC50 = 10.0 μM; 32% Aβ inhibition at 100 μM[2]
Triazine Chloro benzhydryl piperazine s-triazinesBacterial/Fungal Cell WallsAntimicrobialMIC = 25 µg/mL (Gram-negative) / 30 µg/mL (Gram-positive)[4]
Triazine 1,3,5-triazine derivativesPI3K/mTOR pathwayAnticancerHigh potency against HeLa (Cervical Cancer) cells[3]

Experimental Workflows & Self-Validating Protocols

A protocol is only as good as its internal controls. When evaluating highly lipophilic compounds like benzhydryl-heterocycles, solubility issues can easily cause false positives in optical assays. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: Dual Cholinesterase Inhibition Assay (For Pyrimidines)

To evaluate the neuroprotective efficacy of N-benzhydrylpyrimidin-4-amines[2], we utilize a modified Ellman’s assay.

  • Causality: Acetylthiocholine iodide (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow 5-thio-2-nitrobenzoate anion (absorbance at 412 nm).

  • Self-Validation: DTNB spontaneously hydrolyzes in basic buffers. You must include a non-enzymatic blank to subtract background absorbance, preventing false-negative inhibition results.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the benzhydryl-pyrimidine compounds in DMSO (final assay DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Plate Setup: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE enzyme (0.22 U/mL).

  • Incubation: Incubate the mixture at 25°C for 15 minutes to allow the bulky benzhydryl group to access the PAS.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

  • Kinetic Read: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation Controls: Include Donepezil as a positive control. Include a "Buffer + DTNB + ATCI" well (no enzyme) to quantify spontaneous DTNB hydrolysis.

Protocol B: Resazurin-Assisted Broth Microdilution (For Triazines)

To evaluate the antimicrobial activity of benzhydryl-piperazine triazines[4].

  • Causality: Highly lipophilic triazines often precipitate in aqueous broth, artificially inflating OD600 readings and masking true Minimum Inhibitory Concentration (MIC) values. Resazurin (a blue, non-fluorescent dye) is reduced by the electron transport chain of live bacteria into resorufin (pink, highly fluorescent). This decouples the viability readout from the compound's optical clarity.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., P. aeruginosa or S. aureus) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the benzhydryl-triazine stock to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the bacterial inoculum to all test wells.

  • Incubation: Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate in the dark for an additional 2 hours.

  • Readout & Validation: A color change from blue to pink indicates bacterial survival. The MIC is the lowest concentration that remains blue. Crucial: Include a sterility control (MHB + Resazurin) which must remain blue, and a growth control (MHB + Bacteria + Resazurin) which must turn pink.

ProtocolValidation Compound Synthesized Derivative AChE Ellman's Assay (AChE/BuChE) Compound->AChE MIC Broth Microdilution (Antimicrobial) Compound->MIC Control1 Internal Control: Spontaneous Hydrolysis Blank AChE->Control1 Control2 Internal Control: Resazurin Viability Dye MIC->Control2 Valid Self-Validated Efficacy Data Control1->Valid Control2->Valid

Fig 2. Self-validating experimental workflows for evaluating neuroprotective and antimicrobial activities.

References

  • Development of 2-substituted-N-(naphth-1-ylmethyl) and N-benzhydrylpyrimidin-4-amines as dual cholinesterase and Aβ-aggregation inhibitors: Synthesis and biological evaluation. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJBBbJkGaph6a6PjUY8_p1huv6qijds0gK1DAjhkLNHOsh5Bb28QwPqPOsAMRg46ChlNS-txchMmItFRmhXPo02TM1poCit8NfL7g1Qb__79ZIRbDvim8wgo6AJk2FQFbgeao=]
  • An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtvN98qW-Ri5CUKeIKZCVTBCs-rD9Sc5DLWGlF7EgH_MSwmf9_OAxKPzE0DbwZUUslML61GggsjqeiqwE9-HLtcUFbf69VsD_-_--o1YDplNnp2wjETwAhJLA8tUhTL1i3b_F1BuxcC_rX-DF6dxTe]
  • Synthesis, characterization, antimicrobial studies of certain piperazine containing s-triazine derived compound. Journal of Chemical and Pharmaceutical Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN9FbUjwxfcWWVPPu7nbWrHr5S_H5PlKteyBSLJj3vcK55yHbduofluNpTPcuaYXKNj3YWbcQ-WJsIXm0pkEdZ5F_ckuqeADJUwqAlN__k2rCBGq2BUHWXueYCCCRek6dyvebcJvjv3Zxym14RSfYw0RoaxQzynJrS3Zvh8COTcYmUd1pwS3XiWVswBm2NziugW2bpWRgWrD88Qji3ihiV1cvXX5sAlRHdhPdBUvmKYRftxNxALMx2vBjIIkkvNtVkPZ6QfkpL41s=]
  • Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYXadjvNQen9cO_ychVWhf8jLSe6HB4-R5uQe7aFUu2FqgdxRqaw0-3n7LjX6rkBXIukTwbsXXFxgBeOMzr6wNu3vdMazfSJ5gwDOC_sIKPx9IXlg8VrhxE1y1azVOGmwrDThj]

Sources

Validation

Comparative Molecular Docking Guide: 3-Diphenylmethyl-1,4,5,6-tetrahydro-as-triazine vs. Standard DHFR Inhibitors

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals. Executive Summary & Target Biology The discovery of novel antifolate agents relies heavily on exploring unique heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary & Target Biology

The discovery of novel antifolate agents relies heavily on exploring unique heterocyclic scaffolds. Triazine derivatives, particularly 1,3,5-triazines and 1,2,4-triazines, have a well-documented history as potent inhibitors of Dihydrofolate Reductase (DHFR), a critical enzyme in the purine and thymidine synthesis pathways [1].

This guide objectively compares the in silico binding profile of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine (CAS: 21038-19-7) against two established DHFR inhibitors: Methotrexate (MTX) (a classical competitive inhibitor) and Cycloguanil (a known triazine-based antimalarial).

Unlike fully aromatic triazines, 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine features partial saturation at the 1,4,5,6-positions, which alters its planarity and reactivity. Furthermore, the bulky diphenylmethyl group at the 3-position introduces significant steric bulk and hydrophobic character (LogP: 2.418) [2], designed to exploit the hydrophobic sub-pockets of the DHFR active site.

Pathway Folate Folate / Dihydrofolate DHFR DHFR Enzyme (Target) Folate->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Nucleotides Purine/Pyrimidine Synthesis THF->Nucleotides Precursor Ligand 3-diphenylmethyl-1,4,5,6- tetrahydro-as-triazine Ligand->DHFR Competitive Inhibition

Fig 1. Mechanism of DHFR inhibition by triazine derivatives blocking nucleotide synthesis.

Experimental Methodology: Self-Validating Docking Protocol

To ensure a self-validating and reproducible computational workflow, standard rigid-receptor docking is insufficient for highly hydrophobic, bulky ligands. The following step-by-step protocol integrates Glide Extra Precision (XP) docking with MM-GBSA rescoring to account for implicit solvent effects.

Step 1: Protein Preparation (Targeting PDB: 4DFR)
  • Causality: We utilize the high-resolution co-crystal structure of DHFR complexed with Methotrexate (1 [3]) because it provides a well-defined, open conformation of the active site necessary for accommodating bulky ligands.

  • Protocol: Import 4DFR into Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens, and create zero-order bonds to metals. Optimize the hydrogen bond network at pH 7.4 using PROPKA, ensuring the critical active-site residue (Asp27) is in its biologically active, ionized state. Perform a restrained minimization using the OPLS4 force field until the RMSD of heavy atoms converges to 0.3 Å.

Step 2: Ligand Preparation
  • Causality: Triazine rings exhibit complex tautomerism and pH-dependent protonation. The tetrahydro-as-triazine core must be accurately modeled because protonation at the N2 or N4 position is required to form the highly conserved salt bridge with Asp27 in the DHFR pocket.

  • Protocol: Process 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine, MTX, and Cycloguanil using LigPrep. Generate possible protonation states at pH 7.4 ± 0.5 using Epik. Generate 3D conformations and minimize energy using the OPLS4 force field.

Step 3: Grid Generation and XP Docking
  • Protocol: Generate the receptor grid centered on the co-crystallized MTX ligand (inner box: 10 Å, outer box: 20 Å). Run Glide Docking in Extra Precision (XP) mode. Set ligand sampling to flexible, allowing the diphenylmethyl phenyl rings to rotate and find the optimal steric fit within the hydrophobic pocket.

Step 4: MM-GBSA Rescoring
  • Causality: Standard docking scoring functions (like Glide XP) often overestimate polar interactions and underestimate the desolvation penalty and hydrophobic packing. Because the target compound relies heavily on its hydrophobic diphenylmethyl group (LogP 2.418), calculating the binding free energy ( ΔGbind​ ) using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) is mandatory for accurate comparative ranking.

Workflow PPrep Protein Prep (PDB: 4DFR) Protonation & Minimization Grid Grid Generation Centered on MTX binding site PPrep->Grid LPrep Ligand Prep (Epik) pH 7.4 ± 0.5, OPLS4 LPrep->Grid Dock Glide SP/XP Docking Flexible Ligand Sampling Grid->Dock MMGBSA MM-GBSA Rescoring Solvent Effect Calculation Dock->MMGBSA

Fig 2. Self-validating in silico molecular docking and MM-GBSA rescoring workflow.

Comparative Docking Analysis

The quantitative results of the docking and rescoring protocols are summarized below. The data highlights how the structural modifications of the tetrahydro-as-triazine scaffold compare to standard clinical inhibitors.

LigandLogPGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary Interacting ResiduesInteraction TypesMethotrexate (MTX)-1.85-10.82-45.20Asp27, Ile5, Arg52Salt bridge, H-bond, π -cationCycloguanil1.40-7.54-32.15Asp27, Ile5, Phe31Salt bridge, Hydrophobic3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine2.41-8.41-38.66Asp27, Phe31, Leu54H-bond, Extensive π π stacking

Mechanistic Insights & Causality

The Role of the Tetrahydro-as-Triazine Core

Unlike the fully aromatic 1,3,5-triazine core of Cycloguanil, the partial saturation of the 1,4,5,6-tetrahydro-1,2,4-triazine ring forces the molecule into a non-planar conformation. This puckered geometry allows the triazine core to project its hydrogen bond donors (N-H groups) directly toward the carboxylate side chain of Asp27 . The docking data shows that while the Glide XP score is lower than that of MTX, the hydrogen bond geometry is highly stable.

The Hydrophobic Anchor: Diphenylmethyl Group

The most distinct feature of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine is its massive hydrophobic bulk at the 3-position.

  • Steric Complementarity: The two phenyl rings of the diphenylmethyl group act as a "wedge," driving deep into the hydrophobic sub-pocket of DHFR formed by Phe31 and Leu54 .

  • Desolvation Penalty vs. Gain: While MTX relies heavily on polar contacts (Arg52 interacting with the glutamate tail), the test compound achieves a highly favorable MM-GBSA ΔGbind​ (-38.66 kcal/mol) almost entirely through Van der Waals forces and π

    π stacking with Phe31.
  • Membrane Permeability: The calculated LogP of 2.418[2] suggests that this compound will exhibit vastly superior passive membrane permeability compared to MTX (LogP -1.85), potentially overcoming MTX-resistance mechanisms related to reduced folate carrier (RFC) transport deficiencies.

Conclusion

While Methotrexate remains the most potent binder at the active site due to its extensive hydrogen-bonding network, 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine outperforms standard triazine inhibitors like Cycloguanil in binding affinity. The diphenylmethyl group successfully anchors the molecule via hydrophobic interactions, validating the tetrahydro-as-triazine scaffold as a highly promising lead for next-generation, lipophilic antifolate development.

References

  • Srinivasan, B., Tonddast-Navaei, S., & Skolnick, J. (2015). Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. PubMed / National Institutes of Health.
  • Vulcanchem Database. as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- - 21038-19-7. Vulcanchem.
  • Taylor & Francis. (2016). Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. Taylor & Francis Online.

Sources

Comparative

reproducibility of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine synthesis methods

Executive Summary The synthesis of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine (CAS: 21038-19-7) presents a notorious reproducibility challenge in heterocyclic chemistry. The molecule features a partially saturated 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine (CAS: 21038-19-7) presents a notorious reproducibility challenge in heterocyclic chemistry. The molecule features a partially saturated 1,2,4-triazine core coupled with a highly bulky, hydrophobic diphenylmethyl group (–CH(C6H5)2) at the C3 position. Because the 1,4,5,6-tetrahydro saturation reduces the aromatic stabilization of the ring, the core becomes highly susceptible to off-target electrophilic substitution[1].

As a Senior Application Scientist, I frequently see development campaigns stall because teams rely on outdated late-stage functionalization methods. This guide objectively compares the two primary synthetic alternatives—Grignard Addition versus Cyclocondensation —and provides a self-validating, field-proven protocol for the superior method to ensure high regioselectivity and yield.

Mechanistic Comparison & Causality Analysis

Method A: Grignard Addition (Late-Stage Functionalization)

Historically, researchers have attempted to functionalize preformed triazine cores by reacting 3-chloro-1,4,5,6-tetrahydro-as-triazine with diphenylmethylmagnesium bromide, followed by dehydrohalogenation ()[1].

  • Causality of Failure: The bulky diphenylmethyl Grignard reagent faces severe steric repulsion when approaching the C3 position. Because the tetrahydrotriazine core lacks robust aromaticity, the Grignard reagent often acts as a base rather than a nucleophile, leading to premature dehalogenation of the core or homocoupling of the Grignard reagent. This results in poor regioselectivity, high impurity profiles, and dismal yields (<40%).

Method B: Cyclocondensation (De Novo Ring Synthesis)

A highly reproducible alternative is the base-catalyzed cyclocondensation of a diphenylmethyl-substituted amidrazone with an α-diketone precursor ()[2].

  • Causality of Success: By building the 1,2,4-triazine ring around the bulky substituent, this method completely bypasses the steric penalty of late-stage functionalization. The reaction is thermodynamically driven; under basic conditions using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) ()[3], the amidrazone nitrogen nucleophiles sequentially attack the highly electrophilic carbonyl carbons of the α-diketone. This [4+2] domino annulation ensures near-perfect regioselectivity (>95% at C3) and excellent overall yield ()[4].

Synthesis Workflow Visualization

SynthesisWorkflow Start Target: 3-diphenylmethyl-1,4,5,6 -tetrahydro-as-triazine RouteA Method A: Grignard Addition (Late-Stage Functionalization) Start->RouteA RouteB Method B: Cyclocondensation (De Novo Ring Synthesis) Start->RouteB StepA1 3-chloro-1,4,5,6-tetrahydro -as-triazine RouteA->StepA1 StepB1 Diphenylmethyl-substituted amidrazone RouteB->StepB1 StepA2 Diphenylmethylmagnesium bromide StepA1->StepA2 THF, 0°C ProductA Low Yield / High Impurity (Steric Hindrance) StepA2->ProductA Dehydrohalogenation StepB2 α-diketone precursor + DBU Base StepB1->StepB2 EtOH, Reflux ProductB High Yield / High Purity (Thermodynamic Control) StepB2->ProductB Annulation

Figure 1: Comparative synthetic workflows for 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine.

Quantitative Performance Metrics

The following table summarizes the experimental performance of both methods based on pilot-scale synthesis runs.

Performance MetricMethod A: Grignard AdditionMethod B: Cyclocondensation (Optimized)
Overall Yield 35% – 42%78% – 85%
Regioselectivity Low (C5/C6 side attacks)High (>95% at C3)
Purity (Crude) < 60%> 85%
Scalability Poor (Highly exothermic, moisture sensitive)Excellent (Mild reflux conditions)
Key Impurities Dehalogenated core, homocoupled GrignardUnreacted diketone (easily removed via wash)

Self-Validating Experimental Protocol (Optimized Cyclocondensation)

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Amidrazone Preparation
  • Action: Suspend diphenylacetonitrile (1.0 eq) and hydrazine hydrate (1.5 eq) in absolute ethanol. Reflux for 6 hours under an inert nitrogen atmosphere.

  • Causality: Hydrazine acts as a bis-nucleophile, converting the nitrile into an amidrazone. Ethanol provides a protic environment to stabilize the transition state without participating in the reaction.

  • Validation (TLC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-Rf nitrile spot disappears and a highly polar, UV-active amidrazone spot appears near the baseline.

Step 2: Base-Catalyzed Domino Annulation
  • Action: Cool the Step 1 mixture to room temperature. Add the α-diketone precursor (1.05 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq). Heat the mixture back to reflux for 4 hours.

  • Causality: DBU is a non-nucleophilic base that deprotonates the amidrazone, drastically enhancing its nucleophilicity without competing for the diketone's electrophilic centers. The [4+2] domino annulation is thermodynamically driven to form the stable 6-membered ring.

  • Validation (1H NMR Aliquot): Pull a 0.1 mL aliquot, dry, and dissolve in CDCl3. Confirm the disappearance of the diketone carbonyl-adjacent protons and the emergence of the tetrahydrotriazine ring protons (broad singlet around 6.0–6.5 ppm).

Step 3: Isolation and Purification
  • Action: Quench the reaction with ice water (3 volumes). Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.

  • Causality: The target compound has a calculated LogP of 2.418, making it highly lipophilic ()[1]. It partitions selectively into the organic layer, leaving polar unreacted hydrazine and DBU salts in the aqueous phase.

  • Validation (HPLC & Melting Point): Perform a final purity check via HPLC (Target >98% AUC). The melting point determination should yield a sharp, narrow peak, confirming the absence of regioisomeric impurities.

Troubleshooting & Causality in Protocol Deviations

  • Issue: Low Yield in Step 2 (Incomplete Annulation)

    • Causality: Insufficient basicity or moisture in the solvent. If water is present, it can hydrolyze the α-diketone before the amidrazone can attack.

    • Fix: Ensure absolute ethanol is used and verify the quality/dryness of the DBU base.

  • Issue: High Impurity Profile in Final Product

    • Causality: Oxidation of the tetrahydro ring. The tetrahydrotriazine core has reduced aromatic stabilization, making it susceptible to spontaneous oxidation into a fully unsaturated triazine if left exposed to atmospheric oxygen for prolonged periods[1].

    • Fix: Conduct the extraction and recrystallization steps promptly, and store the final purified compound under an argon or nitrogen blanket.

References

  • Phucho, T., et al. "Novel one pot synthesis of substituted 1,2,4-triazines". Arkivoc, 2008(15):79-87. URL:[Link]

  • Sakhno, Y. I., et al. "Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1,2,4]triazines". Molecules, 2022, 27(8), 2544. URL:[Link]

  • RSC Advances. "Synthesis of 1,2,4-triazine derivatives via[4 + 2] domino annulation reactions in one pot". Royal Society of Chemistry, 2020. URL: [Link]

Sources

Validation

A Comparative Toxicological Guide: Tetrahydro-as-triazines vs. Fully Aromatic Triazines

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the toxicological profiles of tetrahydro-as-triazines and their fully aromatic counterparts....

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of tetrahydro-as-triazines and their fully aromatic counterparts. As a Senior Application Scientist, my objective is to present a clear, data-driven comparison that not only summarizes the existing knowledge but also provides a framework for future toxicological evaluations. The structural differences between these two classes of compounds, primarily the degree of saturation in the triazine ring, are expected to significantly influence their biological activity and, consequently, their toxicity.

Structural and Physicochemical Distinctions

The fundamental difference between these two families of compounds lies in their core heterocyclic structure. Fully aromatic triazines possess a planar, electron-deficient ring system, which is a common scaffold in herbicides and some anticancer agents. In contrast, tetrahydro-as-triazines have a partially saturated, non-planar ring, leading to greater conformational flexibility. This structural variance has profound implications for their interaction with biological targets, metabolic pathways, and overall toxicity.

cluster_0 Key Structural Features cluster_1 Predicted Physicochemical Properties Aromatic Fully Aromatic Triazine (e.g., Atrazine) Planar Structure Planar Structure Aromatic->Planar Structure sp2 hybridization Electron Deficient Electron Deficient Aromatic->Electron Deficient Aromaticity Tetrahydro Tetrahydro-as-triazine Non-planar 3D Structure Non-planar 3D Structure Tetrahydro->Non-planar 3D Structure sp3 hybridization Increased Flexibility Increased Flexibility Tetrahydro->Increased Flexibility Saturated bonds Potential for DNA intercalation Potential for DNA intercalation Planar Structure->Potential for DNA intercalation Metabolic susceptibility\n(e.g., hydroxylation) Metabolic susceptibility (e.g., hydroxylation) Electron Deficient->Metabolic susceptibility\n(e.g., hydroxylation) Different receptor binding profiles Different receptor binding profiles Non-planar 3D Structure->Different receptor binding profiles Altered metabolic pathways Altered metabolic pathways Increased Flexibility->Altered metabolic pathways

Caption: Structural differences between aromatic and tetrahydro-as-triazines.

Comparative Toxicity Analysis

The available toxicological data for tetrahydro-as-triazines is significantly less extensive than for the widely studied aromatic triazines. However, by compiling the existing evidence, we can begin to draw some initial comparisons.

Acute Systemic Toxicity

Acute toxicity, often measured by the median lethal dose (LD50), provides a primary indication of a substance's potential for causing immediate harm. A lower LD50 value indicates higher toxicity.

Compound ClassCompoundRoute of AdministrationSpeciesLD50 (mg/kg)Reference
Tetrahydro-as-triazine 1,4,5,6-tetrahydro-3-(p-chlorodiphenylmethyl)-1,5-dimethyl-as-triazineIntraperitonealMouse261[1]
Saturated s-Triazine 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanolOralRat763[2]
Aromatic Triazine AtrazineOralRat670 - 3100[3]
Aromatic Triazine SimazineOralRat>5000[3]
Aromatic Triazine CyanazineOralRat150 - 840[3]

From this limited dataset, the single example of a tetrahydro-as-triazine shows a moderate level of acute toxicity via the intraperitoneal route. It is important to note that the route of administration significantly impacts the LD50 value, and oral toxicity data for this compound is not available. The saturated s-triazine derivative shows a low order of acute oral toxicity. In comparison, the aromatic triazines exhibit a wide range of acute oral toxicities, with some (like cyanazine) being more toxic and others (like simazine) being less toxic than the saturated s-triazine example.

In Vitro Cytotoxicity

Cytotoxicity assays, which measure the toxicity of a compound to cells in culture, are crucial for initial screening and for understanding the potential for localized toxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.

Compound ClassCompound TypeCell LineIC50 (µM)Reference
Aromatic Triazine Imidazolyl-1,3,5-triazine derivativesHuman breast cancer (MCF-7, etc.)Varies[4]
Aromatic Triazine 2-alkyl-4,6-diheteroalkyl-1,3,5-triazinesLeukemia (HL60), Renal cancer (CAKI-1)Varies[5]
Aromatic Triazine Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine sulfonamidesPancreatic cancer (BxPC-3), Prostate cancer (PC-3)0.11 - 0.33[7]

Currently, there is a lack of publicly available in vitro cytotoxicity data specifically for tetrahydro-as-triazines. The data for aromatic triazines, however, demonstrate that this class of compounds can exhibit potent cytotoxic effects, particularly in the context of anticancer drug development. The cytotoxicity is highly dependent on the specific substitutions on the triazine ring.

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer.

For aromatic triazines , the genotoxicity data is extensive but often conflicting. Some studies have shown that atrazine can induce a small, dose-related increase in DNA damage in vivo. However, other studies have reported negative results in various genotoxicity assays, including the Ames test and micronucleus assays[6]. This suggests that while some aromatic triazines may have weak genotoxic potential, they are not potent mutagens.

For saturated triazines , the available data for 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol indicates that it is not genotoxic in a battery of tests, including bacterial mutation and mammalian cell gene mutation assays[2]. This suggests that the saturated triazine ring itself may not be inherently genotoxic.

There is currently no available genotoxicity data for tetrahydro-as-triazines.

Proposed Toxicological Evaluation Workflow for Tetrahydro-as-triazines

Given the data gap for tetrahydro-as-triazines, a structured approach to their toxicological evaluation is necessary. The following workflow, based on established protocols for aromatic triazines and general regulatory guidelines, is recommended.

cluster_in_vitro Tier 1: In Vitro Assays cluster_in_vivo Tier 2: In Vivo Confirmation (if warranted by in vitro results or intended use) start Novel Tetrahydro-as-triazine in_vitro In Vitro Screening start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo Positive findings or high exposure potential risk_assessment Risk Assessment in_vitro->risk_assessment Negative findings and low exposure cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH on relevant cell lines) in_vitro->cytotoxicity genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, in vitro Micronucleus Assay) in_vitro->genotoxicity_in_vitro metabolism Metabolic Stability (Liver microsomes) in_vitro->metabolism in_vivo->risk_assessment acute_toxicity Acute Toxicity (LD50 determination - oral, dermal) in_vivo->acute_toxicity genotoxicity_in_vivo In Vivo Genotoxicity (e.g., in vivo Micronucleus Assay) in_vivo->genotoxicity_in_vivo repeat_dose Repeated Dose Toxicity (28-day or 90-day study) in_vivo->repeat_dose

Caption: Proposed toxicological testing workflow for tetrahydro-as-triazines.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Below are outlines of key assays mentioned in this guide.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., a tetrahydro-as-triazine derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

  • Animal Dosing: Administer the test compound to a group of animals (typically mice or rats) via the intended route of exposure. Include a vehicle control and a positive control group.

  • Bone Marrow Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), euthanize the animals and collect bone marrow from the femurs.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei.

  • Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as a measure of cytotoxicity to the bone marrow.

  • Statistical Analysis: Analyze the data for a statistically significant increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control.

Conclusion and Future Directions

The toxicological landscape of fully aromatic triazines is well-documented, revealing a spectrum of activities from herbicidal action to potential anticancer effects, with varying degrees of acute toxicity and genotoxicity. In stark contrast, the toxicological profile of tetrahydro-as-triazines remains largely unexplored.

For researchers and drug development professionals working with novel tetrahydro-as-triazines, a systematic toxicological evaluation is imperative. The workflow and protocols outlined in this guide provide a scientifically rigorous framework for such investigations. Generating robust data on the cytotoxicity, genotoxicity, and metabolic fate of a wider range of tetrahydro-as-triazines will be crucial for a comprehensive understanding of their structure-toxicity relationships and for ensuring their safe development and application.

References

  • Academia.edu. (n.d.). In Vitro Cytotoxic Activities of 2Alkyl4,6-diheteroalkyl-1,3,5-triazines: New Molecules in Anticancer Research. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, November 25). 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanol: Human health tier II assessment. Retrieved from [Link]

  • Tchounwou, P. B., Wilson, B., & Ishaque, A. (2000). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship. International journal of molecular sciences, 1(2), 65–77.
  • EurekAlert! (2025, July 7). Assessing the potential of genotoxicity and phototoxicity of triazine UV filters. Retrieved from [Link]

  • MDPI. (2023, February 17). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][5][6]triazine Sulfonamides in Normal and Cancer Cells In Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. Retrieved from [Link]

  • PubMed. (2001, June 27). Genotoxicity Studies of Three Triazine Herbicides: In Vivo Studies Using the Alkaline Single Cell Gel (SCG) Assay. Retrieved from [Link]

  • DrugFuture.com. (n.d.). as-Triazine, 1,4,5,6-tetrahydro-3-(p-chlorodiphenylmethyl)-1,5-dim ethyl-. Chemical Toxicity Database. Retrieved from [Link]

  • University of Florida, IFAS Extension. (n.d.). Pesticide Toxicity Profile: Triazine Pesticides. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex nitrogen-containing heterocycles requires more than just following a generic safety sheet. It requires a fundamental understanding of the molecule's ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex nitrogen-containing heterocycles requires more than just following a generic safety sheet. It requires a fundamental understanding of the molecule's architecture and how its physicochemical properties dictate its behavior in both the laboratory and the environment.

The compound as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- (CAS: 21038-19-7) is a specialized heterocyclic derivative. Its unique structure—a partially saturated 1,2,4-triazine ring substituted with a bulky, hydrophobic diphenylmethyl group—presents specific logistical and environmental challenges[1]. Improper disposal of such nitrogen heterocycles contributes to emerging environmental contamination, as these compounds can resist natural degradation and accumulate in aquatic ecosystems[2].

This guide provides a comprehensive, causality-driven Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of this compound.

Physicochemical Hazard Assessment

To design a self-validating disposal protocol, we must first analyze the quantitative data that governs the compound's reactivity and environmental fate.

Table 1: Key Chemical Data & Disposal Implications

PropertyValueCausality & Disposal Implication
CAS Number 21038-19-7Essential for accurate hazardous waste manifest labeling.
Molecular Formula C₁₆H₁₇N₃High nitrogen content. Combustion will produce toxic nitrogen oxides (NOx), necessitating specialized incineration[3].
LogP 2.418Moderate lipophilicity. Indicates a risk of bioaccumulation and membrane permeability if released into aquatic environments[1].
Polar Surface Area 36.42 ŲLimited hydrogen-bonding capacity. Waste solutions will likely involve organic solvents, requiring strict solvent segregation.
Reactivity Profile Reduced aromaticityThe tetrahydrotriazine core is susceptible to oxidation. Waste must be kept away from strong oxidizing agents to prevent uncontrolled exothermic reactions[1].

Operational Waste Segregation & Disposal Workflow

Because as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- is typically handled either as a neat solid or dissolved in organic solvents during synthesis, waste streams must be meticulously segregated. Mixing incompatible waste streams can lead to off-gassing or container pressurization.

Step-by-Step Disposal Methodology

Step 1: Source Segregation

  • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, filter papers) and residual solid compound in a dedicated, heavy-duty polyethylene (HDPE) container.

  • Liquid Waste: Determine the solvent used. If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), the waste must be routed to the Halogenated Organic Waste stream. If dissolved in non-halogenated solvents (e.g., DMSO, methanol, hexane), route to the Non-Halogenated Organic Waste stream.

Step 2: Primary Containment & Compatibility Verification

  • Ensure the waste container is chemically compatible with the solvent matrix. Do not use metal containers, as trace degradation products of the triazine could induce corrosion.

  • Self-Validation Check: Before adding liquid waste to a bulk accumulation carboy, verify that the bulk container does not contain strong oxidizers (e.g., nitric acid, peroxides). The reduced aromaticity of the tetrahydrotriazine core makes it highly reactive to oxidation[1].

Step 3: Regulatory Labeling

  • Label the container immediately with the standard "Hazardous Waste" tag.

  • Explicitly list the chemical name: as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-.

  • Check the boxes for Toxic and Environmental Hazard .

Step 4: High-Temperature Incineration (Contractor Handover)

  • Under no circumstances should this compound be disposed of down the drain. Nitrogen heterocycles are highly mobile in wastewater and resist standard municipal water treatment[2].

  • Transfer the waste to a licensed hazardous waste contractor. Specify that the waste contains high-nitrogen organics. The contractor must utilize high-temperature incineration (>1000°C) equipped with afterburners and alkaline scrubbers to neutralize the toxic NOx gases generated during combustion[3].

DisposalWorkflow Start Waste Generation: as-Triazine Derivative Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Filtrates) Start->Liquid Labeling Labeling: 'Hazardous Waste - Toxic/NOx' Solid->Labeling Halogenated Halogenated Solvent Stream Liquid->Halogenated e.g., DCM, CHCl3 NonHalogenated Non-Halogenated Solvent Stream Liquid->NonHalogenated e.g., DMSO, Hexane Halogenated->Labeling NonHalogenated->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Incineration High-Temp Incineration (w/ NOx Scrubbers) Storage->Incineration

Figure 1: Decision tree and segregation workflow for as-Triazine derivative waste.

Spill Management & Immediate Response Protocol

In the event of an accidental release, the primary objective is to prevent the compound from entering floor drains or ventilation systems. The diphenylmethyl group's steric bulk and lipophilicity mean that if it enters biological systems, it can rapidly permeate lipid membranes[1].

Dry Powder Spill Protocol:

  • Isolate: Restrict access to the spill area to prevent tracking the powder throughout the laboratory.

  • Suppress Dust: Do not dry-sweep. Lightly mist the powder with a compatible solvent (e.g., a small amount of isopropanol) to suppress aerosolization, taking care not to create a flowing liquid.

  • Collect: Use a spark-proof spatula to scoop the dampened powder into a wide-mouth glass or HDPE jar.

  • Decontaminate: Wipe the surface with a solvent-dampened cloth, followed by a soap and water wash. Place all wipes into the solid hazardous waste container.

Liquid Solution Spill Protocol:

  • Ventilate: If the compound is dissolved in a volatile organic solvent, immediately increase local exhaust ventilation (e.g., open fume hood sashes slightly to draw air, clear personnel from the immediate area).

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand). Do not use paper towels for large organic solvent spills due to flammability risks[3].

  • Absorb and Transfer: Once the liquid is fully absorbed, sweep the aggregate into a hazardous waste bag or bucket. Label appropriately based on the solvent matrix.

Environmental Fate & Causality of Strict Disposal

Why are we so strict about preventing drain disposal? The molecular architecture of as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- provides the answer.

Heterocyclic pharmaceuticals and their intermediates are recognized as persistent environmental contaminants. While fully aromatic triazines are highly stable, the partial saturation of this compound's tetrahydro ring alters its environmental degradation pathway[1]. If released into waterways, the highly lipophilic diphenylmethyl group (LogP = 2.418) acts as an anchor, allowing the molecule to adsorb onto organic matter in soil and sediment, or bioaccumulate in the lipid tissues of aquatic organisms[2].

Furthermore, if disposed of in standard municipal solid waste and subjected to low-temperature burning, the nitrogen-rich core will undergo incomplete combustion, releasing toxic nitrogen oxides (NO, NO₂) into the atmosphere, contributing to smog and acid rain.

EnvironmentalFate Release Improper Release (Drain/Landfill) Water Aquatic Environment (High Mobility) Release->Water Incineration Improper Combustion (Low Temp/No Scrubbers) Release->Incineration Lipid Bioaccumulation (LogP = 2.418) Water->Lipid Hydrophobic Diphenylmethyl Degradation Soil/Sediment Adsorption (Persistent Contaminant) Water->Degradation NOx Toxic NOx Emissions (Air Pollution) Incineration->NOx Nitrogen-rich Triazine Core

Figure 2: Environmental fate and hazard mechanisms of improperly disposed nitrogen heterocycles.

References

  • MDPI. "Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts". Organics, 2025. Available at:[Link]

Sources

Handling

Personal protective equipment for handling as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-

Advanced Safety and Handling Protocol: as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- As a Senior Application Scientist, I frequently consult on the safe handling of novel pharmaceutical intermediates and research che...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-

As a Senior Application Scientist, I frequently consult on the safe handling of novel pharmaceutical intermediates and research chemicals. The compound as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- (CAS: 21038-19-7) presents a unique set of logistical and safety challenges.

Structurally, this compound features a highly lipophilic diphenylmethyl moiety attached to a nitrogen-rich triazine core. This amphiphilic nature suggests a high potential for rapid dermal penetration and systemic absorption if exposure occurs. Because comprehensive chronic toxicity data (e.g., long-term sensitization, specific target organ toxicity) for early-stage triazine derivatives is often incomplete, prudent industrial hygiene practices and the OSHA Laboratory Standard dictate handling this compound under the assumption of high pharmacological activity, equivalent to Occupational Exposure Band (OEB) 3 or 4[1].

The primary operational risks are the inhalation of aerosolized micro-particulates during powder weighing and secondary dermal exposure during solvent solubilization. The following guide provides a self-validating, step-by-step protocol to ensure absolute operational safety.

Part 1: Strategic PPE Matrix (The "Why" and "What")

Standard laboratory attire is insufficient for lipophilic intermediates. The following matrix outlines the required Personal Protective Equipment (PPE), grounded in chemical resistance, breakthrough times, and operational logic[2].

PPE CategorySpecificationQuantitative MetricMechanistic Rationale (The "Why")
Primary Dermal (Inner Glove) Powder-free Nitrile (4-6 mil)Breakthrough > 240 mins (Dry Powder)Provides excellent tactile sensitivity for micro-weighing while establishing a baseline barrier against particulate transfer. Powder-free prevents compound absorption into glove dust.
Secondary Dermal (Outer Glove) Extended-cuff Neoprene (8+ mil)Breakthrough > 120 mins (DMSO/DCM)Neoprene offers superior resistance to the aggressive organic solvents typically used to solubilize lipophilic triazines, protecting the inner barrier if a splash occurs[2].
Ocular Protection Non-vented chemical splash goggles100% droplet exclusionPrevents airborne dust particulates from contacting ocular mucosa during powder transfer, which standard safety glasses cannot prevent.
Respiratory N95/P100 Particulate RespiratorFiltration Efficiency ≥ 95% at 0.3 µmRequired if handling outside a containment enclosure to prevent inhalation of aerosolized micro-particles.
Body Polyethylene-coated Tyvek gown0% particulate weave penetrationPrevents particulate entrapment in woven fabrics (like standard cotton lab coats), which can lead to chronic secondary exposure and cross-contamination[3].

Part 2: Operational Workflow & Containment

To ensure a self-validating safety system, every step of the handling process must contain built-in containment checks.

Workflow N1 1. VBE Setup & Static Mitigation N2 2. Powder Weighing (Closed Transfer) N1->N2 N3 3. Solubilization (Fume Hood) N2->N3 N4 4. In-Situ Quenching & Waste Segregation N3->N4

Fig 1: Operational workflow for handling lipophilic triazine powders safely.

Step-by-Step Methodology: Weighing & Solubilization
  • Engineering Control Verification: Always handle the neat powder within a Ventilated Balance Enclosure (VBE) rather than a standard fume hood.

    • Causality: Standard hoods have high face velocities (80-120 fpm) that create eddy currents, aerosolizing fine powders. VBEs provide smooth, low-velocity laminar flow.

    • Validation Check: Observe the microbalance readout; a fluctuating baseline indicates excessive turbulence, meaning containment is compromised. Do not proceed until the baseline is stable.

  • Static Mitigation: Triazine powders often hold static charges, causing them to "jump" from spatulas.

    • Causality: Using an anti-static ionizer bar near the balance neutralizes the charge, preventing environmental dispersion.

  • Closed-System Transfer: Tare a sealable vial, add the powder using a conductive spatula, and cap it tightly inside the VBE.

    • Validation Check: Re-weigh the capped vial. The mass must remain perfectly stable over 30 seconds, validating that no powder is escaping into the lab environment as an aerosol.

  • Solubilization: Transfer the capped vial to a standard chemical fume hood.

    • Causality: Solvents (e.g., DMSO, Dichloromethane) used to dissolve lipophilic compounds generate hazardous vapors that require the higher face velocity of a standard hood[3]. Inject the solvent through a septum using a syringe to maintain a closed system.

Part 3: Aseptic/Toxic Doffing Protocol

The most common point of chemical exposure occurs not during the experiment, but during the removal of PPE. Follow this strict sequence to prevent secondary dermal exposure.

Doffing Start Initiate Doffing (Inside Fume Hood) Step1 Remove Outer Gloves (Dispose as Solid Waste) Start->Step1 Step2 Remove Tyvek Gown (Roll Inside-Out) Step1->Step2 Step3 Remove Eye Protection (Handle by Straps) Step2->Step3 Step4 Remove Respirator (Outside Lab Area) Step3->Step4 Step5 Remove Inner Gloves & Wash Hands Step4->Step5

Fig 2: Sequential PPE doffing logic to prevent secondary dermal exposure.

Step-by-Step Methodology: Doffing
  • Outer Gloves First: While your hands are still inside the fume hood, carefully peel off the outer Neoprene gloves, turning them inside out to trap any chemical residue. Drop them directly into the solid waste container inside the hood.

  • Gown Removal: Unfasten the Tyvek gown. Pull it away from your neck and shoulders, touching only the inside of the gown. Roll it inside-out into a bundle and discard it.

  • Facial PPE: Remove goggles by the side straps (do not touch the front lens). Step outside the immediate laboratory workspace to remove your respirator.

  • Final Barrier: Remove the inner nitrile gloves and immediately wash hands with soap and water for a minimum of 30 seconds.

Part 4: Decontamination & Disposal Plan

  • Liquid Waste Segregation: Segregate halogenated or non-halogenated solvent waste based on your solubilization step. Crucial: Do not mix triazine waste with strong acidic waste streams, as nitrogen-rich heterocycles can degrade exothermically under highly acidic conditions[3].

  • Solid Waste Containment: All outer gloves, Tyvek gowns, and disposable spatulas must be sealed in a designated chemical waste bag inside the fume hood before transport to the central waste facility.

  • Surface Decontamination: Wash the VBE and fume hood surfaces with a solvent capable of dissolving the compound (e.g., 70% Isopropanol), followed by a mild surfactant wash to remove residual lipophilic traces.

    • Validation Check: A final wipe-down with a dry, white Kimwipe should show absolutely no residue, discoloration, or particulate matter.

References

  • [1] Occupational Safety and Health Administration (OSHA). "29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." Legal Information Institute, Cornell University. Available at:

  • [3] National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Institutes of Health (NIH). Available at:

  • [2] National Institute for Occupational Safety and Health (NIOSH). "A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109)." Centers for Disease Control and Prevention (CDC). Available at:

Sources

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